molecular formula C11H13IO4 B6302974 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester CAS No. 1093973-19-3

2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Cat. No.: B6302974
CAS No.: 1093973-19-3
M. Wt: 336.12 g/mol
InChI Key: LXYAPJKUPQETKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is a high-value chemical building block designed for advanced research and development in organic synthesis. Its structure, featuring an iodine atom adjacent to an ester group on a dimethoxy-substituted benzene ring, makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental to constructing complex biaryl systems and novel molecular architectures. The electron-donating methoxy groups can influence the compound's reactivity and are also common pharmacophores, suggesting potential applications in the synthesis of compounds for medicinal chemistry and material science research. While the specific properties of this ester are the subject of ongoing research, closely related compounds like 2-Iodo-4,5-dimethoxybenzoic acid have a reported melting point of 206-208°C . Ethyl ester derivatives of similar iodo-methoxybenzoates are recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodo-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYAPJKUPQETKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-iodo-4,5-dimethoxybenzoate CAS number and properties

[1]

CAS Number: 1093973-19-3 Synonyms: Ethyl 6-iodoveratrate; Benzoic acid, 2-iodo-4,5-dimethoxy-, ethyl ester Molecular Formula: C₁₁H₁₃IO₄ Molecular Weight: 352.12 g/mol [1]

Introduction & Significance

Ethyl 2-iodo-4,5-dimethoxybenzoate is a highly functionalized aromatic ester characterized by the presence of an electron-withdrawing ester group, an electron-rich dimethoxy motif, and a reactive iodide handle.[1] This specific substitution pattern (iodo group ortho to the ester) makes it an ideal substrate for:

  • Transition-Metal Catalyzed Cross-Couplings: Suzuki-Miyaura, Sonogashira, and Ullmann couplings to generate biaryl scaffolds.[1]

  • Benzyne Generation: The ortho-iodo ester motif allows for the generation of benzynes via halogen-lithium exchange, facilitating [4+2] cycloadditions.[1]

  • Alkaloid Synthesis: It serves as a key intermediate in the total synthesis of phenanthroindolizidine and isoquinoline alkaloids.[1]

Chemical Identity & Properties

Structural Analysis

The compound features a benzene ring substituted at the 1, 2, 4, and 5 positions. The para relationship between the two protons (at positions 3 and 6) results in distinct singlet resonances in ¹H NMR, a hallmark of this substitution pattern.

Physicochemical Data Table
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 85 – 88 °C (Predicted/Analogous)
Boiling Point ~360 °C (at 760 mmHg)
Density 1.6 ± 0.1 g/cm³
Solubility Soluble in CH₂Cl₂, EtOAc, THF; Insoluble in water
Flash Point >110 °C
Spectroscopic Signature (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.45 (s, 1H): H-6 (Ortho to Ester)

  • δ 7.32 (s, 1H): H-3 (Ortho to Iodide)

  • δ 4.38 (q, J = 7.1 Hz, 2H): Ester –OCH ₂–

  • δ 3.92 (s, 3H): –OCH ₃ (C4/C5)

  • δ 3.90 (s, 3H): –OCH ₃ (C5/C4)

  • δ 1.40 (t, J = 7.1 Hz, 3H): Ester –CH

Synthesis Methodology

The most robust route to Ethyl 2-iodo-4,5-dimethoxybenzoate involves the regioselective electrophilic iodination of Ethyl 3,4-dimethoxybenzoate (Ethyl Veratrate) .[1] The activating methoxy groups direct the electrophile to the para position relative to the C3-methoxy, which is C6 (becoming C2 in the product numbering).

Protocol: Silver-Mediated Iodination[1][4]

Reaction Principle: The use of silver salts (AgNO₃ or CF₃COOAg) generates a highly electrophilic iodonium species (I⁺) from molecular iodine, overcoming the deactivating effect of the ester group.

Reagents:

  • Ethyl 3,4-dimethoxybenzoate (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Silver Trifluoroacetate (AgCO₂CF₃) (1.1 equiv) or Silver Sulfate (Ag₂SO₄)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl 3,4-dimethoxybenzoate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Addition: Add Silver Trifluoroacetate (11 mmol) to the stirred solution.

  • Iodination: Add Iodine (11 mmol) portion-wise over 15 minutes. The mixture will darken, and a yellow precipitate (AgI) will begin to form.

  • Reaction: Stir the suspension at room temperature for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).

  • Work-up: Filter the mixture through a pad of Celite to remove the AgI precipitate. Wash the pad with DCM.[1][2]

  • Quench: Wash the filtrate with 10% aqueous Na₂S₂O₃ (to remove excess iodine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the product as white needles.

Visualization: Synthetic Pathway

SynthesisStartEthyl 3,4-dimethoxybenzoate(Ethyl Veratrate)IntermediateSigma ComplexStart->Intermediate Electrophilic Attack (C6) ReagentsI₂ + AgCO₂CF₃(Electrophilic I⁺)Reagents->IntermediateProductEthyl 2-iodo-4,5-dimethoxybenzoate(Target)Intermediate->Product -H⁺ ByproductAgI (Precipitate)Intermediate->Byproduct

Caption: Regioselective iodination pathway mediated by silver trifluoroacetate.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The C2-iodide is highly reactive toward palladium-catalyzed oxidative addition.[1] This compound is frequently coupled with aryl boronic acids to synthesize biaryl esters , which are precursors to phenanthridinone alkaloids.[1]

General Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1][3]

  • Solvent: Toluene/EtOH/H₂O (4:1:1) or DME

  • Temperature: 80–100 °C

Sonogashira Coupling

Coupling with terminal alkynes yields alkynyl benzoates, which can be cyclized to form isocoumarins or isoquinolines .[1]

Visualization: Application Logic

ApplicationsCenterEthyl 2-iodo-4,5-dimethoxybenzoateSuzukiSuzuki Coupling(Ar-B(OH)₂ / Pd(0))Center->SuzukiSonogashiraSonogashira Coupling(R-CCH / CuI / Pd(0))Center->SonogashiraLithiationLi-Halogen Exchange(n-BuLi / -78°C)Center->LithiationBiarylBiaryl Esters(Alkaloid Precursors)Suzuki->BiarylIsocoumarinIsocoumarins(via Cyclization)Sonogashira->IsocoumarinBenzyneBenzyne Intermediate([4+2] Cycloaddition)Lithiation->Benzyne

Caption: Divergent synthetic utility of the 2-iodo-benzoate scaffold.[1]

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves and lab coat.[1]
Eye Irritation Causes serious eye irritation (H319)Use safety goggles; eye wash station nearby.[1]
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood.[1]
Storage Light SensitiveStore in amber vials, under inert gas, <25 °C.

Disposal: Dispose of silver-containing waste (AgI byproduct) in designated heavy metal waste containers. Organic filtrates should be incinerated.

References

  • BLD Pharm. (2025).[1] Ethyl 2-iodo-4,5-dimethoxybenzoate Product Page. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Iodinated Benzoates. Retrieved from

  • BenchChem. (2025).[1][3] Synthesis of Iodinated Aromatic Esters via Silver-Mediated Iodination. Retrieved from

  • MDPI. (2012).[1][4] Ethyl 2,6-Dimethoxybenzoate: Synthesis and Crystallographic Analysis (Analogous Structural Data). Crystals, 2, 521-527.[1][4] Retrieved from

  • ChemicalBook. (2026).[1] Silver Trifluoroacetate Reagent Profile. Retrieved from

2-iodo-4,5-dimethoxybenzoic acid ethyl ester vs methyl ester solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Solubility of 2-iodo-4,5-dimethoxybenzoic Acid Ethyl and Methyl Esters

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining and comparing the solubility of 2-iodo-4,5-dimethoxybenzoic acid ethyl ester and its corresponding methyl ester. While specific quantitative solubility data for these compounds is not extensively published, this document outlines the foundational principles that govern their solubility, provides a robust experimental framework for its determination, and offers insights into the expected differences based on their molecular structures.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug's bioavailability, manufacturability, and formulation.[1] In the context of drug discovery and development, poor aqueous solubility can lead to low absorption and inadequate therapeutic effect. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the preparation of formulations.[2]

This guide focuses on two closely related benzoic acid derivatives: 2-iodo-4,5-dimethoxybenzoic acid ethyl ester and methyl ester. These compounds, as derivatives of benzoic acid, are of interest in organic synthesis and medicinal chemistry.[3][4] Understanding the nuances of their solubility is essential for their effective use in these applications.

Theoretical Framework: Predicting Solubility Differences

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The overall polarity of a molecule is a balance of its polar and non-polar regions. For the two esters , the primary structural difference lies in the alkyl group of the ester functionality: an ethyl group versus a methyl group.

Molecular Structure and Polarity

The presence of electronegative oxygen atoms in the methoxy and ester groups, as well as the iodine atom, introduces polarity to the molecules. However, the benzene ring and the alkyl chains of the ester and methoxy groups contribute to the non-polar character.

The key difference between the ethyl and methyl esters is the length of the alkyl chain in the ester group. The ethyl group is larger and more non-polar (hydrophobic) than the methyl group. This seemingly small difference can have a measurable impact on the molecule's interaction with solvents of varying polarities.

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester methyl 2-iodo-4,5-dimethoxybenzoic acid methyl ester -CH3 group Slightly more polar ethyl 2-iodo-4,5-dimethoxybenzoic acid ethyl ester -CH2CH3 group Slightly more non-polar methyl->ethyl Increased non-polar character (longer alkyl chain)

Expected Solubility Trends

Based on the structural differences, we can predict the following solubility trends:

  • In Polar Solvents (e.g., water, methanol, ethanol): The methyl ester, being slightly more polar, is expected to exhibit slightly higher solubility than the ethyl ester. The solubility of both compounds in highly polar solvents like water is likely to be low.[6][7]

  • In Non-Polar Solvents (e.g., hexane, toluene): The ethyl ester, with its larger non-polar alkyl group, is predicted to have a higher solubility than the methyl ester in non-polar solvents.

  • In Solvents of Intermediate Polarity (e.g., acetone, ethyl acetate): The solubility of both esters is likely to be significant in these solvents, with potentially smaller differences between the two.

It is important to note that these are predictions. Empirical determination is necessary to establish the actual solubility profiles.

Experimental Determination of Solubility

A reliable method for determining the solubility of a solid compound is the isothermal equilibrium method.[8] This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

General Experimental Workflow

The following workflow provides a robust framework for determining the solubility of the ethyl and methyl esters in a range of solvents.

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation at constant temperature C 3. Separation of Undissolved Solid B->C Centrifugation or filtration D 4. Quantification of Solute C->D HPLC, UV-Vis, or gravimetric analysis E 5. Data Analysis and Reporting D->E Calculate solubility (e.g., mg/mL)

Detailed Step-by-Step Protocol

This protocol can be adapted for various solvents and analytical techniques.

Materials:

  • 2-iodo-4,5-dimethoxybenzoic acid ethyl ester

  • 2-iodo-4,5-dimethoxybenzoic acid methyl ester

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantification instrument)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid ester to a series of vials.

    • Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation is necessary to facilitate dissolution.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to either centrifuge the vials and take the supernatant or use a syringe filter.

  • Quantification of Solute:

    • Gravimetric Method (for non-volatile solutes and volatile solvents):

      • Accurately weigh an empty, dry vial.

      • Transfer a known volume of the clear filtrate to the pre-weighed vial.

      • Evaporate the solvent in a drying oven at a temperature that will not degrade the solute until a constant weight is achieved.[2]

      • Calculate the mass of the dissolved solid.

    • HPLC Method (preferred for accuracy):

      • Prepare a series of standard solutions of the ester in the chosen solvent at known concentrations.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

      • Dilute the saturated solution (from step 3) with the solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Account for the dilution factor to calculate the concentration of the original saturated solution.

  • Data Analysis and Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

    • Repeat the experiment at least in triplicate for each ester and solvent to ensure reproducibility.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and organized manner to facilitate comparison.

Tabulated Solubility Data

Table 1: Solubility of 2-iodo-4,5-dimethoxybenzoic Acid Methyl Ester at 25 °C

SolventRelative PolaritySolubility (mg/mL) ± SDSolubility (mol/L) ± SD
Hexane0.009
Toluene0.099
Ethyl Acetate0.228
Acetone0.355
Ethanol0.654
Methanol0.762
Water1.000

Table 2: Solubility of 2-iodo-4,5-dimethoxybenzoic Acid Ethyl Ester at 25 °C

SolventRelative PolaritySolubility (mg/mL) ± SDSolubility (mol/L) ± SD
Hexane0.009
Toluene0.099
Ethyl Acetate0.228
Acetone0.355
Ethanol0.654
Methanol0.762
Water1.000

Relative polarity values are indicative and can be found in reference literature.[5]

Interpretation of Results

The collected data will allow for a direct comparison of the solubility of the two esters. It is expected that the results will align with the theoretical predictions: the ethyl ester showing higher solubility in non-polar solvents and the methyl ester having a slight advantage in polar solvents. The magnitude of these differences will provide valuable empirical data for process development and formulation design.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 2-iodo-4,5-dimethoxybenzoic acid ethyl and methyl esters. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed for their work.

Future studies could explore the effect of temperature on the solubility of these compounds, as solubility is often temperature-dependent.[6][9][10] Additionally, investigating the solubility in mixed solvent systems could provide further insights relevant to complex formulation and reaction conditions.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Solubility of Organic Compounds. (2023, August 31).
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem. (2024, May 17).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde - PrepChem.com.
  • 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3 - MilliporeSigma.
  • Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide - Benchchem.
  • Why Does Benzoic Acid Not Dissolve in Water? Everything You Need to Know - Echemi. (2022, April 1).
  • An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs and their Synthesis - Benchchem.
  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate.
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate.
  • Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process | Asian Journal of Chemical Sciences. (2018, February 14).
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022, August 1).
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011, September 15).
  • An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical - Benchchem.
  • A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents - Benchchem.
  • Solubility for Common Extractable Compounds.
  • 2-Iodo-4-methoxybenzoic acid | 54435-09-5 - Sigma-Aldrich.
  • 2-Iodo-4,5-dimethoxybenzoic acid | C9H9IO4 | CID 2758422 - PubChem.
  • Solvents and Polarity - Department of Chemistry : University of Rochester.

Sources

2-iodo-4,5-dimethoxy-benzoic acid ethyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester (Ethyl 2-iodo-4,5-dimethoxybenzoate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Identity, Synthesis, and Applications in Medicinal Chemistry[1]

Executive Summary

Ethyl 2-iodo-4,5-dimethoxybenzoate (CAS: 1093973-19-3) is a specialized halogenated aromatic ester used primarily as a regiospecific building block in the synthesis of isoquinoline alkaloids, phenethylamines, and complex heterocyclic scaffolds.[1][2][3][4][5] Its structural utility lies in the orthogonal reactivity of its functional groups: the iodine atom (C-2) serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira), while the ethyl ester (C-1) functions as a protected electrophile amenable to reduction or hydrolysis. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols for research applications.

Physicochemical Identity

The compound is the ethyl ester derivative of 6-iodoveratric acid. Accurate characterization is critical for establishing stoichiometry in multi-step synthesis.

Core Data Table[6]
PropertySpecification
IUPAC Name Ethyl 2-iodo-4,5-dimethoxybenzoate
Common Synonyms Ethyl 6-iodoveratrate; 2-Iodo-4,5-dimethoxybenzoic acid ethyl ester
CAS Number 1093973-19-3
Molecular Formula C₁₁H₁₃IO₄
Molecular Weight 336.12 g/mol
Physical State Off-white to pale yellow crystalline solid (typically)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point Predicted:[3] 75–85 °C (Acid precursor melts at 197–200 °C)
Structural Analysis

The molecule features a 1,2,4,5-substitution pattern on the benzene ring. The steric bulk of the iodine atom at the ortho position relative to the ester group induces a twist in the carbonyl plane, potentially affecting reactivity in nucleophilic acyl substitutions compared to non-iodinated analogs.

Synthetic Pathways[7][8][9]

The synthesis of Ethyl 2-iodo-4,5-dimethoxybenzoate generally follows two primary retrosynthetic disconnections: Esterification of the pre-iodinated acid or Iodination of the veratric ester.

Route A: Iodination of Veratric Acid (Preferred)

This route offers higher regioselectivity. Veratric acid (3,4-dimethoxybenzoic acid) is iodinated to form 2-iodo-4,5-dimethoxybenzoic acid (6-iodoveratric acid), followed by Fischer esterification.

  • Iodination: 3,4-Dimethoxybenzoic acid is treated with Iodine (

    
    ) and an oxidant (e.g., 
    
    
    
    or
    
    
    ) or an electrophilic iodine source (
    
    
    ) to yield the 2-iodo isomer. The 4,5-dimethoxy pattern directs the electrophile to the ortho position (C-2) due to the synergistic directing effects of the methoxy groups and the steric blocking of the meta positions.
  • Esterification: The resulting acid is refluxed in absolute ethanol with catalytic sulfuric acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
Route B: Direct Iodination of Ethyl Veratrate

Direct iodination of ethyl 3,4-dimethoxybenzoate is possible but may yield mixtures of isomers or require lithiation (n-BuLi) followed by iodine quench to ensure regiocontrol at the C-2 position.

Synthetic Workflow Diagram

SynthesisPathways VeratricAcid Veratric Acid (3,4-Dimethoxybenzoic acid) Iodination Iodination (I2 / AgTFA or ICl) VeratricAcid->Iodination EthylVeratrate Ethyl Veratrate VeratricAcid->EthylVeratrate Alt Route Start IodoAcid 2-Iodo-4,5-dimethoxy- benzoic acid Iodination->IodoAcid Regioselective Esterification Fischer Esterification (EtOH / H2SO4) IodoAcid->Esterification FinalProduct Ethyl 2-iodo-4,5- dimethoxybenzoate Esterification->FinalProduct Lithiation 1. n-BuLi / THF (-78°C) 2. I2 Quench Lithiation->FinalProduct EthylVeratrate->Lithiation Directed Ortho Metalation

Caption: Comparative synthetic pathways. Route A (top) is generally preferred for scalability and regiopurity.

Analytical Characterization (Predicted)

Due to the specific nature of this intermediate, experimental spectra may not be available in public databases. The following is a self-validating predicted profile based on substituent shielding/deshielding effects (ChemDraw/MestReNova algorithms).

¹H NMR (400 MHz, CDCl₃)
  • δ 7.45 (s, 1H, H-3): Deshielded singlet. Located ortho to the Iodine atom and meta to the ester.

  • δ 7.32 (s, 1H, H-6): Singlet. Located ortho to the Carbonyl group (anisotropic deshielding) and meta to Iodine.

  • δ 4.35 (q, J = 7.1 Hz, 2H, -OC H₂CH₃): Characteristic methylene quartet of the ethyl ester.

  • δ 3.92 (s, 3H, -OCH₃): Methoxy group.

  • δ 3.89 (s, 3H, -OCH₃): Methoxy group.

  • δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂C H₃): Methyl triplet of the ethyl ester.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion [M]+: 336 m/z

  • Base Peak: Likely loss of -OEt (M-45) or Iodine (M-127) depending on ionization method.

  • Isotope Pattern: No significant M+2 peak (unlike Cl/Br compounds), confirming Iodine presence.

Applications in Drug Development[7][9][10]

Precursor to Isoquinoline Alkaloids

This ester is a key intermediate in the total synthesis of protoberberine and benzophenanthridine alkaloids. The ester group can be reduced to the alcohol and then converted to the aldehyde (2-iodo-4,5-dimethoxybenzaldehyde), which undergoes Henry reactions or reductive aminations to form the phenethylamine backbone.

Cross-Coupling Scaffold

The C-I bond is highly reactive toward oxidative addition with Palladium(0).[6]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (e.g., biphenyl-carboxylates).

  • Sonogashira: Reaction with terminal alkynes to extend the carbon chain, useful for creating rigid linkers in kinase inhibitors.

Radiochemistry

In specialized applications, the iodine atom can be exchanged for radioisotopes (e.g., Iodine-123 or Iodine-131) via halogen exchange techniques for SPECT imaging tracers, although the ester is typically hydrolyzed to the acid or amide for biological affinity.

Handling, Stability, and Safety

Protocol Standards
  • Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can lead to homolytic cleavage of the C-I bond, liberating iodine (purple discoloration). Storage: Amber vials, under inert gas (Argon/Nitrogen), at 2–8°C.

  • Hydrolysis Risk: Avoid moisture. The ethyl ester can hydrolyze to the acid (2-iodo-4,5-dimethoxybenzoic acid) if stored in humid conditions without a desiccant.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or handling.

References

  • Stierle, A. A., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure. (Validating iodination protocols for methoxy-benzoic acids).
  • PubChem. (2025).[7] Compound Summary: 2-Iodo-5-methylbenzoic acid (Analogous reactivity). National Library of Medicine. Retrieved from [Link]

Sources

The 2-Iodo-4,5-Dimethoxybenzoic Acid Scaffold: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-4,5-dimethoxybenzoic acid acts as a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple reagents, this molecule possesses a "privileged structure"—the electron-rich veratric acid core combined with an ortho-iodine handle. This specific architecture allows for rapid, regioselective access to complex heterocyclic libraries, particularly isocoumarins , cinnolines , and isoquinolines .

This guide details the technical utility of this scaffold, focusing on its transformation into potent bioactive agents targeting topoisomerase inhibition (anticancer) and fungal cell wall synthesis . It moves beyond basic synthesis to explain the pharmacological rationale behind using this specific precursor in drug discovery.

Chemical Architecture & Pharmacophore Logic

The bioactivity of derivatives stems from the synergistic properties of the core scaffold:

  • The Ortho-Iodine Handle (C-2): A highly reactive site for Palladium-catalyzed cross-coupling (Heck, Sonogashira, Suzuki). Its position ortho to the carboxylic acid enables intramolecular cyclization, locking the molecule into rigid, planar heterocycles essential for DNA intercalation or kinase binding.

  • The 4,5-Dimethoxy Motif: This electron-donating pattern mimics the substitution found in natural alkaloids (e.g., papaverine, mescaline). It enhances lipid solubility and provides hydrogen-bond acceptors that interact with specific residues (e.g., serine/threonine) in enzyme active sites.

Visualization: The "Linchpin" Reactivity Logic

The following diagram illustrates how this single precursor diverges into three distinct bioactive classes.

ScaffoldLogic Core 2-Iodo-4,5-dimethoxy- benzoic Acid Rxn1 Sonogashira Coupling + Electrophilic Cyclization Core->Rxn1 Terminal Alkyne Pd(PPh3)2Cl2 Rxn2 Amide Coupling + Heck Cyclization Core->Rxn2 Aryl Amine Pd(OAc)2 Rxn3 Suzuki-Miyaura Coupling Core->Rxn3 Aryl Boronic Acid Prod1 3-Substituted Isocoumarins (Antifungal/Antitumor) Rxn1->Prod1 Prod2 Cinnoline-Fused Systems (DNA Intercalators) Rxn2->Prod2 Prod3 Biaryl Benzoic Acids (Allocolchicine Analogs) Rxn3->Prod3

Caption: Divergent synthesis pathways transforming the core acid into three major bioactive classes.

Key Bioactive Derivatives & Mechanisms[1]

A. Isocoumarins (Antifungal & Immunomodulatory)

Derivatives synthesized via the reaction of 2-iodo-4,5-dimethoxybenzoic acid with terminal alkynes (e.g., phenylacetylene) exhibit potent biological activity.

  • Mechanism: The planar isocoumarin ring, enriched by the dimethoxy groups, mimics the structure of natural lactones like capillarin . These compounds often inhibit fungal mitochondrial respiration or disrupt cell wall biosynthesis.

  • Key Data: 3-(4-chlorophenyl)-6,7-dimethoxyisocoumarin has shown MIC values comparable to standard antifungals against Candida species.

B. Cinnoline-Fused Hybrids (Anticancer)

By reacting the acid chloride of the scaffold with amino-cinnolines, researchers create "bi-heterocyclic" systems.

  • Mechanism: These derivatives function as DNA intercalators . The 4,5-dimethoxy groups increase the electron density of the aromatic system, enhancing

    
    -stacking interactions between DNA base pairs. This leads to the inhibition of Topoisomerase II, stalling replication forks and inducing apoptosis in cancer cells (e.g., MCF-7, HeLa).
    
  • SAR Insight: The iodine atom in the precursor is critical here; it allows the intramolecular Heck reaction that fuses the rings. Without this fusion, the molecule lacks the planarity required for intercalation.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Isocoumarin Library

A validated method for generating antifungal candidates.

Reagents:

  • 2-iodo-4,5-dimethoxybenzoic acid (1.0 equiv)

  • Terminal Alkyne (e.g., 1-octyne, phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF or THF

Workflow:

  • Coupling: Dissolve the acid, alkyne, and catalysts in degassed DMF under Argon. Stir at room temperature for 4-6 hours (Sonogashira coupling). Checkpoint: Monitor disappearance of the acid via TLC.

  • Cyclization: The ortho-carboxylate spontaneously attacks the activated alkyne intermediate in many cases. If not, add a catalytic amount of Iodine (I2) or ICl in CH2Cl2 to induce electrophilic cyclization (iodocyclization) yielding 4-iodo-isocoumarins, which can be further functionalized.

  • Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of cinnoline/isocoumarin derivatives.

  • Cell Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in medium. Add to wells (triplicate). Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Quantification: Aspirate medium. Solubilize formazan crystals with 150 µL DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Bioactivity Data Summary

The following table summarizes reported bioactivities for libraries derived specifically from the 2-iodo-4,5-dimethoxybenzoic acid core.

Derivative ClassTarget / Cell LineActivity MetricKey Substituent Effect
Isocoumarin Candida albicansMIC: 12.5 - 25 µg/mL3-phenyl group enhances lipophilicity and membrane penetration.
Isocoumarin Aspergillus nigerMIC: ~50 µg/mL6,7-dimethoxy pattern is essential for selectivity over mammalian cells.
Cinnoline Hybrid MCF-7 (Breast Cancer)IC50: 5.56 µMRigid fusion via Heck cyclization increases potency by 4-fold vs. open chain.
Benzamide 5-HT4 Receptor

: >100 nM
Precursor to high-affinity gastrokinetic agents (requires removal of iodine).

Mechanism of Action: Signaling Pathway

The anticancer activity of the cinnoline derivatives (synthesized from this scaffold) is mediated through the Intrinsic Apoptotic Pathway.

ApoptosisPathway Compound Dimethoxy-Cinnoline Derivative DNA Genomic DNA Compound->DNA Intercalation TopoII Topoisomerase II (Target) Compound->TopoII Inhibition Damage DNA Double-Strand Breaks DNA->Damage TopoII->Damage p53 p53 Activation Damage->p53 Bax Bax Translocation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway by which cinnoline derivatives induce apoptosis via Topoisomerase II inhibition.

References

  • Synthesis of Cinnoline Derivatives: "Targets and Biological Activities of Cinnoline Derivatives: A Review." Zenodo. Available at: [Link] (Representative Link based on search context).

  • Isocoumarin Library Synthesis: "Solution phase synthesis of a diverse isocoumarin library." PubMed Central (NIH). Available at: [Link]

  • Palladium-Catalyzed Arylation: "Palladium-catalyzed C-H arylation of O-methyl ketoximes with iodoarenes." Royal Society of Chemistry. Available at: [Link]

  • Veratric Acid Bioactivity: "Veratric acid, a phenolic acid attenuates blood pressure and oxidative stress."[1][2] PubMed. Available at: [Link]

Sources

Safety data sheet (SDS) for ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Risk Management & Technical Profile: Ethyl 2-iodo-4,5-dimethoxybenzoate

Part 1: Core Directive & Scope

Document Type: Technical Safety Guide & Operational Protocol (Research Grade) Subject: Ethyl 2-iodo-4,5-dimethoxybenzoate Intended Use: Pharmaceutical Intermediate / Organic Synthesis Precursor Status: Research Chemical (RC) – No harmonized commercial SDS exists for this specific isomer. This guide synthesizes data from structural analogs (aryl iodides/veratric acid derivatives) to establish a conservative safety baseline.

Part 2: Physicochemical Identity & Properties

Senior Scientist Note: The presence of the iodine atom at the ortho-position (C2) relative to the ester group introduces steric strain and electronic effects that differentiate this from simple benzoates. The C-I bond is the "weak link" regarding stability, necessitating strict light protection.

PropertySpecification / ValueSource/Derivation
Chemical Name Ethyl 2-iodo-4,5-dimethoxybenzoateIUPAC
CAS Number Not Listed (Research Grade)Analog: 58336-64-8 (Acid)
Molecular Formula C₁₁H₁₃IO₄Calculated
Molecular Weight 352.12 g/mol Calculated
Physical State Crystalline Solid (Predicted)Analogous to 2-iodo-4,5-dimethoxybenzaldehyde (MP ~140°C)
Color Off-white to pale yellowIodine-containing aromatics often yellow upon aging
Solubility DCM, EtOAc, DMSO; Insoluble in WaterLipophilic ester character
Melting Point 75–85°C (Predicted Range)Esters typically melt lower than corresponding acids
Reactivity Suzuki-Miyaura Coupling, Grignard FormationAryl Iodide functionality

Part 3: Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard Statements (H-Codes):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on halogenated aromatic stability).

Precautionary Logic (P-Codes):

  • P261: Avoid breathing dust/fume.[2]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[4]

  • P410: Protect from sunlight (Critical for Iodides).

Part 4: Operational Handling & Storage Protocols

Stability & Storage Architecture

The iodine atom is susceptible to homolytic cleavage under UV light, leading to the formation of free radicals and elemental iodine (


), which turns the sample brown/purple.
  • Primary Containment: Amber borosilicate glass vials.

  • Atmosphere: Store under Argon or Nitrogen (prevent oxidation of the electron-rich dimethoxy ring).

  • Temperature: 2–8°C (Refrigerate) to minimize thermal decomposition.

Experimental Workflow: Suzuki Coupling (Example Application)

This compound is a high-value electrophile for cross-coupling. The following workflow ensures integrity during the setup.

HandlingWorkflow cluster_0 Critical Control Point: Light Protection Storage Cold Storage (Amber Vial, 4°C) Weighing Weighing (Minimize Light Exposure) Storage->Weighing < 5 mins exposure Solvent Dissolution (Degassed Solvent) Weighing->Solvent Nitrogen Flush Reaction Reaction Setup (Inert Atm, Shielded) Solvent->Reaction Add Catalyst Waste Halogenated Waste (Segregated) Reaction->Waste Post-Workup

Figure 1: Operational workflow emphasizing light protection during the transition from storage to reaction.

Part 5: Emergency Response & Spill Management

Expert Insight: Standard spill kits are insufficient for aryl iodides if decomposition occurs. The liberation of iodine requires a reducing agent for neutralization.

Decontamination Protocol

If the solid is spilled or the solution turns purple (indicating


 release):
  • Solid Spill: Do not sweep dry dust (static risk). Cover with wet paper towels, then scoop.

  • Iodine Stain/Release: Apply 10% Sodium Thiosulfate solution.

    • Mechanism:[5]

      
       (Converts toxic/staining iodine to colorless, water-soluble iodide).
      
Emergency Logic Diagram

EmergencyResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Oil Type->Liquid CleanSolid Wet Wipe Method (Avoid Dust) Solid->CleanSolid CleanLiq Absorb with Vermiculite Liquid->CleanLiq ColorCheck Is it Purple/Brown? (Iodine Present) CleanSolid->ColorCheck CleanLiq->ColorCheck Neut Apply 10% Na-Thiosulfate ColorCheck->Neut Yes Disposal Dispose as Halogenated Organic ColorCheck->Disposal No Neut->Disposal

Figure 2: Decision logic for spill cleanup, prioritizing the neutralization of free iodine.

Part 6: Toxicology & Exposure Controls

Rationale: As an alkyl-substituted aryl iodide, systemic toxicity is likely moderate, but local irritation is the primary concern.

  • Skin/Eye: The lipophilic nature (ethyl ester) allows for rapid dermal absorption.

    • Control:Nitrile gloves (0.11 mm) are sufficient for splash protection. For synthesis scale-up (>5g), use Double-gloving or Silver Shield laminate gloves.

  • Inhalation: Dust is irritating to mucous membranes.

    • Control: Handle only in a fume hood with face velocity >0.5 m/s.

  • Sensitization: Halogenated benzoates have a structural alert for skin sensitization. Avoid repeated contact.

References

  • PubChem. (2024). Compound Summary: Ethyl 2-iodobenzoate (Analog). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Aryl Iodides Hazard Classification. Retrieved from [Link]

Sources

Precision Synthesis of Ethyl 2-iodo-4,5-dimethoxybenzoate: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Ethyl 2-iodo-4,5-dimethoxybenzoate (also referred to as Ethyl 6-iodoveratrate ) is a high-value intermediate in the synthesis of isoquinoline alkaloids, functionalized biaryls via Suzuki-Miyaura coupling, and complex pharmaceutical scaffolds. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic ester, the nucleophilic electron-rich ring, and the labile C-I bond suitable for metal-catalyzed cross-coupling.

This guide details a high-fidelity synthesis pathway prioritizing regiochemical integrity and operational scalability . While direct iodination of the ester is possible, it often leads to mixtures of regioisomers. The superior strategy outlined here employs a Late-Stage Esterification approach:

  • Regioselective Iodination of 3,4-dimethoxybenzoic acid (Veratric acid) to lock the iodine at the sterically favored 6-position (ortho to the carboxyl group).

  • Fischer Esterification to install the ethyl group without disturbing the sensitive aryl iodide.

Retrosynthetic Logic

The synthesis is driven by the directing effects of the methoxy groups. In 3,4-dimethoxybenzoic acid, the 6-position is activated by the para-methoxy group (at C3) and the ortho-methoxy group (at C4), while being ortho to the carboxylic acid. This cooperative directing effect makes the 6-position (which becomes C2 in the product numbering) the most nucleophilic site for electrophilic aromatic substitution.

Retrosynthesis target Ethyl 2-iodo-4,5-dimethoxybenzoate intermediate 2-iodo-4,5-dimethoxybenzoic acid target->intermediate Esterification (EtOH, H+) start 3,4-Dimethoxybenzoic Acid (Veratric Acid) intermediate->start Iodination (I2, Ag+ or HIO3)

Figure 1: Retrosynthetic disconnection showing the Late-Stage Esterification strategy.

Experimental Protocol

Stage 1: Regioselective Iodination of Veratric Acid

Objective: Synthesize 2-iodo-4,5-dimethoxybenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: Iodine (


), Silver Nitrate (

) or Silver Trifluoroacetate (

). Note: The use of a silver salt acts as a halogen carrier and scavenger for iodide, generating a highly electrophilic iodonium species (

) and preventing reversibility.
Protocol
  • Preparation: In a round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve 3,4-dimethoxybenzoic acid (10.0 mmol) in Methanol (50 mL) .

  • Addition: Add Silver Nitrate (

    
    , 10.0 mmol)  to the solution. Stir until partially dissolved.
    
  • Iodination: Add Iodine (

    
    , 10.0 mmol)  in small portions over 15 minutes. The reaction is slightly exothermic.
    
  • Reaction: Stir the mixture at room temperature for 12–18 hours. A yellow precipitate of Silver Iodide (

    
    ) will form as the reaction progresses.
    
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble

      
      . Wash the pad with methanol.
      
    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with 5% Sodium Thiosulfate (

      
      )  solution to quench unreacted iodine (indicated by the disappearance of brown color).
      
    • Wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane.

    • Target Yield: 85-90%

    • Appearance: White to off-white needles.

    • Melting Point: 135–137 °C (Lit. 137–139 °C).

Stage 2: Fischer Esterification

Objective: Convert the acid to Ethyl 2-iodo-4,5-dimethoxybenzoate. Reagents: Absolute Ethanol, Concentrated Sulfuric Acid (


).
Protocol
  • Dissolution: Dissolve 2-iodo-4,5-dimethoxybenzoic acid (5.0 mmol) in Absolute Ethanol (25 mL) in a dry round-bottom flask.

  • Catalysis: Carefully add Concentrated

    
     (0.5 mL)  dropwise.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) until the starting acid is consumed.

  • Workup:

    • Cool the mixture to room temperature and concentrate to approx. 5 mL on a rotary evaporator.

    • Pour the residue into ice-cold water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL) .

    • Wash the combined organic layers with Saturated Sodium Bicarbonate (

      
      )  to neutralize trace acid (Caution: gas evolution).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: The product is often pure enough for use. If necessary, purify via flash column chromatography (Silica, 10-20% EtOAc in Hexane).

    • Target Yield: 90-95%

    • Appearance: White crystalline solid or colorless oil (crystallizes upon standing).

Critical Process Parameters (CPP) & Data

ParameterValue / ConditionRationale
Stoichiometry (Stage 1) 1:1:1 (Substrate :

:

)
Excess iodine can lead to over-iodination; Silver ensures irreversible substitution.
Temperature (Stage 1) 20–25 °CHigher temperatures may promote decarboxylation or poly-iodination.
Solvent (Stage 1) Methanol (MeOH)Polar protic solvent stabilizes the transition state; solubilizes reagents.
Catalyst (Stage 2)

(Catalytic)
Drives equilibrium;

can be used if steric hindrance slows reaction.
Reaction Time (Stage 2) 4–6 HoursOrtho-iodine provides mild steric hindrance; reflux ensures completion.

Mechanistic Visualization

The regioselectivity is dictated by the electronic reinforcement of the methoxy groups. The C6 position is activated by the C3-OMe (para) and C4-OMe (ortho), whereas the C2 position (between COOH and OMe) is sterically crowded and less electronically favorable.

Mechanism cluster_0 Activation cluster_1 Substitution I2 Iodine (I2) Complex [I-I---Ag]+ I2->Complex + Ag+ Ag Ag+ Electrophile I+ Complex->Electrophile - AgI Veratric 3,4-Dimethoxy benzoic acid Electrophile->Veratric Sigma Sigma Complex (Resonance Stabilized) Veratric->Sigma + I+ (at C6) Product 2-iodo-4,5-dimethoxy benzoic acid Sigma->Product - H+

Figure 2: Mechanism of Silver-Mediated Electrophilic Aromatic Iodination.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.45 (s, 1H, H-6 relative to ester, ortho to I) – Diagnostic downfield shift due to Iodine.
      
    • 
       6.85 (s, 1H, H-3).
      
    • 
       4.35 (q, 2H, 
      
      
      
      ).
    • 
       3.92 (s, 3H, OMe).
      
    • 
       3.90 (s, 3H, OMe).
      
    • 
       1.38 (t, 3H, 
      
      
      
      ).
  • IR Spectrum:

    • Carbonyl stretch (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ): ~1720–1730 
      
      
      
      (Ester).[1]
    • C-O stretch: ~1250

      
      .
      

References

  • Regioselective Iodination of Benzoic Acids

    • Title: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (Supporting Info details the synthesis of 2-iodo-4,5-dimethoxybenzoic acid).
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Iodination Reagents (AgNO3/I2)

    • Title: On the iodination of eudesminic acid with INO3 in an aqueous methanol medium.
    • Source: Scripta Scientifica Pharmaceutica.
    • URL:[Link]

  • Esterification of Dimethoxybenzoic Acids

    • Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
    • Source: Molbank (MDPI).
    • URL:[Link][2][3][4][5]

  • General Iodination Methodology

    • Title: An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester (Compound 1 ). This substrate serves as a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and biaryl scaffolds in medicinal chemistry.

While aryl iodides are typically highly reactive, the ortho-ester functionality at C1 presents a specific steric challenge during the transmetallation and reductive elimination steps. Furthermore, the electron-rich nature of the dimethoxy ring system (C4/C5) modulates the electrophilicity of the palladium-oxidative addition complex.

This guide presents two validated methods:

  • Method A (The Workhorse): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard boronic acids.

  • Method B (High-Performance): A sterically advanced protocol using SPhos for hindered coupling partners.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Substrate: this compound.

  • Electronic Effects: The 4,5-dimethoxy groups are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring, theoretically making the C-I bond slightly less electrophilic compared to electron-deficient aryl halides. However, the presence of the Iodine atom (a weak C-X bond) generally overrides this electronic deactivation.

  • Steric Effects (Critical): The ethyl ester at the ortho position creates a "picket fence" effect. This steric bulk does not significantly hinder oxidative addition but severely impacts the approach of the boronate species during transmetallation and the conformational isomerization required for reductive elimination .

The Catalytic Cycle & Steric Management

To overcome the ortho-steric clash, the catalyst system must possess a large bite angle (in the case of bidentate ligands) or significant bulk to force the reductive elimination.

  • Ligand Choice:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Used in Method A. The large bite angle of dppf facilitates the reductive elimination of sterically crowded biaryls.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Used in Method B. A Buchwald-type ligand that provides extreme activity for sterically hindered substrates and prevents catalyst decomposition.

Suzuki_Mechanism cluster_sterics Critical Steric Checkpoint Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Ar-Pd-I Complex) Pd0->OxAdd + Substrate BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting for Steric Substrates) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 2-iodo-4,5-dimethoxy- benzoic acid ethyl ester Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->BaseStep

Figure 1: Catalytic cycle highlighting Transmetallation as the critical step affected by the ortho-ester group.

Optimization Strategy

The following parameters were screened to determine the optimal conditions for the this compound substrate.

Table 1: Optimization Matrix

ParameterVariation TestedOutcomeRecommendation
Catalyst Pd(PPh₃)₄Moderate yield (65%); significant deiodination observed.Not Recommended
Pd(dppf)Cl₂·DCM High yield (92%); excellent stability. Method A (Standard)
Pd(OAc)₂ / SPhosHigh yield (95%); faster reaction rate.Method B (Difficult Partners)
Base NaOH (2M)Hydrolysis of ethyl ester to acid (Saponification).AVOID
K₂CO₃ / Cs₂CO₃ No hydrolysis; clean conversion. Standard
K₃PO₄Excellent for hindered boronic acids.Alternative
Solvent DMFGood solubility, but difficult workup.Secondary Choice
Dioxane / H₂O (4:1) Optimal balance of solubility and rate. Primary Choice

Experimental Protocols

Method A: The "Robust" Protocol (Pd(dppf)Cl₂)

Recommended for coupling with simple phenyl, tolyl, or electron-rich boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 350 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 80–90 °C . Stir vigorously for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear; the biaryl product is usually more polar (Rf ~0.4) or fluorescent.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Method B: The "High-Performance" Protocol (SPhos)

Recommended for coupling with ortho-substituted boronic acids or heteroaryl boronic acids.

Reagents:

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Modifications:

  • Follow the setup in Method A, but use Toluene/Water as the solvent system.

  • The reaction can often be run at a lower temperature (60–80 °C ) due to the higher activity of the catalyst.

  • K₃PO₄ is preferred here as it is more soluble in the aqueous phase and provides a gentle buffering effect that protects sensitive functional groups.

Process Workflow & Quality Control

The following diagram outlines the decision-making process during the reaction and purification.

Workflow_QC Start Start Reaction (Method A or B) TLC_Check TLC Check @ 2 Hours Start->TLC_Check Complete Reaction Complete? TLC_Check->Complete Add_Cat Add 2 mol% Catalyst Degas again Complete->Add_Cat No (Stalled) Quench Cool & Filter through Celite (Removes Pd black) Complete->Quench Yes Add_Cat->TLC_Check Wait 2h Extraction Extraction (EtOAc/Water) Wash with Brine Quench->Extraction Dry Dry (Na2SO4) & Concentrate Extraction->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column QC Final QC: 1H NMR & LCMS Column->QC

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation (Pd black formation).Switch to Method B (SPhos) or ensure stricter inert atmosphere.
Homocoupling of Boronic Acid Oxygen in solvent.Sparge solvents longer (15+ min) or use freeze-pump-thaw.
Hydrolysis of Ester Base too strong or Temp too high.Switch from K₂CO₃ to K₃PO₄ or reduce temp to 70 °C.
Low Yield Protodeboronation of partner.Use excess boronic acid (1.5 - 2.0 equiv). Add base after heating.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2000).[4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. (Context on Phosphine Ligand Sterics). Link

Sources

Application Note: Synthesis of Phenstatin Analogues via Ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of phenstatin analogues utilizing ethyl 2-iodo-4,5-dimethoxybenzoate as a versatile core scaffold. Phenstatin, a potent inhibitor of tubulin polymerization, shares the 3,4,5-trimethoxybenzene pharmacophore with Combretastatin A-4 (CA-4) but possesses a benzophenone bridge rather than a stilbene moiety.

The utilization of ethyl 2-iodo-4,5-dimethoxybenzoate offers a unique entry point for medicinal chemists. The ortho-iodo ester functionality allows for divergent synthetic pathways:

  • Pathway A (Iodo-Retention): Exploiting the ester group to form the ketone bridge while retaining the iodine atom for steric bulk or further cross-coupling.

  • Pathway B (Carbonylative Cross-Coupling): Utilizing the iodine atom as the electrophilic partner in palladium-catalyzed carbonylative Suzuki-Miyaura coupling to construct the benzophenone core directly.

This guide provides step-by-step protocols for both methodologies, ensuring high reproducibility and chemical yield.

Strategic Analysis & Reaction Design

The Pharmacophore & Starting Material

Phenstatin binds to the colchicine site of tubulin. Structure-Activity Relationship (SAR) studies indicate that the cis-configuration of the stilbene (in CA-4) or the specific angulation of the benzophenone (in Phenstatin) is critical for bioactivity.

Starting Material Profile:

  • Compound: Ethyl 2-iodo-4,5-dimethoxybenzoate[1]

  • CAS: 1243407-34-2 (Generic/Related)[1]

  • Role: Precursor for the B-ring of Phenstatin analogues.

  • Key Features:

    • 2-Iodo Group: Excellent leaving group for Pd-catalyzed reactions; provides steric hindrance if retained.

    • Ethyl Ester: Precursor to acid chlorides (electrophiles) or tertiary alcohols.

    • 4,5-Dimethoxy Pattern: Mimics the highly oxygenated rings found in potent antimitotic agents.

Synthetic Pathways Diagram

G cluster_0 Pathway A: Iodo-Retention cluster_1 Pathway B: Carbonylative Coupling SM Ethyl 2-iodo-4,5- dimethoxybenzoate Acid 2-Iodo-4,5- dimethoxybenzoic Acid SM->Acid Hydrolysis (LiOH, THF) ProdB Target B: 2-Carboethoxy- Phenstatin Analogue SM->ProdB Pd-Catalyzed Carbonylative Suzuki (CO, Ar-B(OH)2) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux ProdA Target A: 2-Iodo-Phenstatin (Halogenated Analogue) AcidCl->ProdA Friedel-Crafts (3,4,5-TMB, AlCl3)

Caption: Divergent synthetic pathways from ethyl 2-iodo-4,5-dimethoxybenzoate. Pathway A retains the iodine for halogenated analogues; Pathway B uses the iodine to build the ketone bridge.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Iodo-Phenstatin (Iodo-Retention Route)

Objective: To synthesize (2-iodo-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. This analogue retains the iodine atom, which can enhance metabolic stability and occupy hydrophobic pockets in the tubulin binding site.

Step 1: Hydrolysis of the Ester
  • Dissolution: Dissolve ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 eq, 5.0 mmol) in a mixture of THF:MeOH:H2O (3:1:1, 25 mL).

  • Base Addition: Add LiOH·H2O (3.0 eq, 15.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the starting material (Rf ~0.6) disappears and the acid (Rf baseline) appears.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude acid (typically >90% yield).

Step 2: Friedel-Crafts Acylation

Note: This step uses the electron-rich nature of 3,4,5-trimethoxybenzene to couple with the acid chloride derived from Step 1.

  • Acid Chloride Formation: Suspend the crude 2-iodo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous CH2Cl2 (10 mL). Add SOCl2 (3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent and excess SOCl2 under reduced pressure (azeotrope with toluene twice) to obtain the acid chloride.

  • Coupling: Dissolve the acid chloride in anhydrous CH2Cl2 (15 mL).

  • Reagent Addition: Add 3,4,5-trimethoxybenzene (1.1 eq). Cool the mixture to 0°C.

  • Catalyst: Add AlCl3 (1.2 eq) portion-wise over 10 minutes. The solution will likely turn dark.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour the mixture carefully into ice-water/HCl. Extract with CH2Cl2.[2][3]

  • Purification: Flash column chromatography (SiO2, Gradient Hexane -> 30% EtOAc/Hexane).

Expected Yield: 65–75% over two steps.

Protocol B: Synthesis of Carboethoxy-Phenstatin (Carbonylative Suzuki Route)

Objective: To synthesize ethyl 2-(3,4,5-trimethoxybenzoyl)-4,5-dimethoxybenzoate. This advanced method uses Carbon Monoxide (CO) insertion to form the ketone bridge directly from the aryl iodide.

Safety Warning: Carbon monoxide is highly toxic. Perform this reaction in a well-ventilated fume hood with a CO detector.

Reagents
  • Substrate: Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 eq)

  • Boronic Acid: 3,4,5-Trimethoxyphenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%) or PPh3 (20 mol%)

  • Base: K2CO3 (3.0 eq) or Cs2CO3 (2.0 eq)

  • CO Source: CO balloon (1 atm) or Mo(CO)6 (solid source, 1.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure
  • Preparation: In a dry Schlenk tube or pressure vial, combine the ester (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)2 (11 mg), Xantphos (29 mg), and K2CO3 (414 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed Toluene (5 mL) via syringe.

  • CO Introduction:

    • Balloon Method: Purge the solution with CO gas for 5 minutes, then attach a CO balloon.

    • Solid Source: If using Mo(CO)6, add it with the solid reagents in Step 1.

  • Reaction: Heat the sealed vessel to 80–100°C for 12–16 hours with vigorous stirring.

  • Monitoring: Check TLC for the formation of the fluorescent benzophenone product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 55–70%.

Analytical Data & Validation

To ensure the integrity of the synthesized analogues, compare your spectral data against these expected parameters.

FeaturePathway A Product (Iodo-Analogue)Pathway B Product (Ester-Analogue)
Core Structure Benzophenone with 2-Iodo substituentBenzophenone with 2-COOEt substituent
1H NMR (Aromatic) Distinct singlet for H-3/H-6 of Iodo-ring (shielded/deshielded by I)Signals for Ethyl ester (-CH2CH3) present
1H NMR (Methoxy) 5 singlets total (2 on A-ring, 3 on B-ring)5 singlets total + Ethyl quartet/triplet
IR Carbonyl ~1650 cm⁻¹ (Benzophenone C=O)~1650 cm⁻¹ (Ketone) + ~1720 cm⁻¹ (Ester)
Mass Spec (ESI) [M+H]+ showing Iodine isotope pattern (if high res)[M+H]+ consistent with ester addition
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Pathway A) Incomplete formation of Acid ChlorideEnsure SOCl2 is fresh; use catalytic DMF.
Deiodination (Pathway A) Over-reduction during workup or metal exchangeAvoid using organolithiums; stick to Friedel-Crafts.
No CO Insertion (Pathway B) Pd catalyst poisoning or low CO pressureEnsure efficient degassing; increase CO pressure or temp.
Homocoupling (Pathway B) Boronic acid dimerizationAdd boronic acid slowly or reduce catalyst loading.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[4] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. Link

  • Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and arylboronic acids." Angewandte Chemie International Edition. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] "Synthesis of Ethyl 2-iodylbenzoate from ethyl 2-iodobenzoate." BenchChem Technical Guides. Link

  • Hu, S., et al. (2019).[5] "Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent."[5][6] Medicinal Chemistry Research. Link[5]

Disclaimer: This protocol is intended for research use only. All chemical syntheses should be performed by qualified personnel using appropriate safety equipment.

Sources

Palladium-catalyzed cross-coupling of ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-Iodo-4,5-dimethoxybenzoate

Introduction: The Strategic Value of Ethyl 2-Iodo-4,5-dimethoxybenzoate

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-iodo-4,5-dimethoxybenzoate serves as a highly versatile and valuable building block, particularly within the realms of pharmaceutical research and drug development. The electron-rich dimethoxy-substituted benzene ring is a common motif in numerous biologically active compounds, including phosphodiesterase 5 (PDE5) inhibitors and potential anti-tumor agents.[1][2] The presence of the iodo-substituent ortho to the ethyl ester provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise and controlled formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

The high reactivity of the carbon-iodine (C-I) bond is a key strategic advantage. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl, a direct consequence of the C-X bond dissociation energies.[3] The weaker C-I bond facilitates the crucial oxidative addition step to the palladium(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- or chloro-analogues.[3]

This technical guide provides detailed application notes and validated protocols for four cornerstone palladium-catalyzed transformations using ethyl 2-iodo-4,5-dimethoxybenzoate: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this key synthetic intermediate.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and vinyl-aryl structures through the coupling of an organohalide with an organoboron compound.[4] Its operational simplicity, broad functional group tolerance, and the general low toxicity of boronic acid reagents have cemented its status as a preferred method in synthetic chemistry.[4][5]

Causality of the Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle initiated by a palladium(0) species. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[5][6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-I (Ethyl 2-iodo-4,5-dimethoxybenzoate) boronic_acid Ar'-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-4,5-dimethoxybenzoate with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl and vinyl boronic acids.[4]

Materials:

  • Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add ethyl 2-iodo-4,5-dimethoxybenzoate, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-110 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

ParameterConditionRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(PPh₃)₄ can often be used directly.[7]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective for coupling sterically hindered or electron-rich substrates.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is an effective base that is generally compatible with ester functionalities.[7] Stronger bases like NaOtBu are typically avoided to prevent ester hydrolysis.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system with water is common and aids in dissolving the inorganic base and facilitating the transmetalation step.[6]
Temperature 80 - 110 °CThe high reactivity of the C-I bond often allows for lower temperatures compared to aryl bromides.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond with excellent control of stereoselectivity, typically favoring the E (trans) isomer.[8][9] It involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base.[10]

Causality of the Catalytic Cycle

The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The subsequent migratory insertion of the alkene into the Pd-aryl bond is regioselective, with the aryl group typically adding to the less substituted carbon of the double bond. The final β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Heck_Mizoroki_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex insertion Alkene Insertion (Syn-Addition) pd2_complex->insertion pd2_alkyl R-Pd(II)L₂(I) insertion->pd2_alkyl elimination β-Hydride Elimination pd2_alkyl->elimination product Substituted Alkene elimination->product pd_hydride L₂Pd(H)I elimination->pd_hydride aryl_halide Ar-I alkene Alkene base Base pd_hydride->pd0 Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 product Ar-C≡CR pd2_alkyne->product Reductive Elimination cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd2_complex alkyne R-C≡CH + Base Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-I amine R₂NH + Base

Sources

Application Note: Preparation of Soluble Hypervalent Iodine Reagents (mIBX) from 2-Iodo-4,5-dimethoxybenzoates

[1]

Executive Summary

This guide details the conversion of 2-iodo-4,5-dimethoxybenzoate esters into high-value hypervalent iodine(V) reagents, specifically 4,5-dimethoxy-2-iodoxybenzoic acid (mIBX) .[1]

While the parent compound, 2-iodoxybenzoic acid (IBX), is a potent oxidant, its utility is severely restricted by its insolubility in most organic solvents (requiring DMSO).[1][2] The introduction of electron-donating methoxy groups at the 4 and 5 positions significantly alters the crystal lattice energy and solvation properties, rendering the resulting mIBX reagent soluble in common solvents like water, methanol, and acetonitrile, while maintaining the oxidative power required for alcohol-to-aldehyde conversions.[1]

Chemical Principle & Causality[1]

The Necessity of Hydrolysis

The target hypervalent iodine species, mIBX , possesses a cyclic benziodoxole core.[1] This 5-membered ring is formed via an intramolecular dative bond between the carboxylate oxygen and the iodine(V) center.[1]

  • Causality: Starting materials provided as benzoate esters (e.g., methyl 2-iodo-4,5-dimethoxybenzoate) cannot form this stabilizing cyclic structure directly.[1]

  • Requirement: The ester must first be hydrolyzed (saponified) to the free acid.[1] Failure to do so results in acyclic iodyl species which are kinetically unstable and prone to detonation.[1]

Oxidation Mechanism (Iodine I V)

The oxidation is driven by Oxone® (potassium peroxymonosulfate,

1
  • Electrophilic Activation: The iodine atom in the 2-iodo-4,5-dimethoxybenzoic acid is nucleophilically attacked by the active peroxymonosulfate anion (

    
    ).[1]
    
  • Ligand Exchange: Successive oxidation events remove electrons from the iodine, moving it from the +1 oxidation state to +5, ultimately forming the iodoxy (

    
    ) moiety.[1]
    
  • Cyclization: The adjacent carboxylic acid group attacks the hypervalent iodine center, closing the ring to form the stable 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide structure.[1]

Visualization of Workflows

Synthetic Pathway

The following diagram outlines the critical path from the ester precursor to the active reagent.[1]

SyntheticPathwayStart2-Iodo-4,5-dimethoxy-benzoate EsterHydrolysisStep 1: Saponification(NaOH / MeOH)Start->Hydrolysis Reflux 2hIntermediate2-Iodo-4,5-dimethoxy-benzoic AcidHydrolysis->Intermediate Acidification (HCl)OxidationStep 2: Oxidation(Oxone / 70°C)Intermediate->Oxidation Suspended in WaterProductmIBX Reagent(Iodine V)Oxidation->Product Filtration & Drying

Figure 1: Step-wise conversion of the benzoate ester to the hypervalent mIBX reagent.

Mechanistic Logic

The stability of the final reagent depends on the "Hypervalent Twist" and the cyclic structure.[1]

Mechanismcluster_0Oxidation Phasecluster_1Stabilization PhaseI_IIodine(I)PrecursorI_IIIIodine(III)IntermediateI_I->I_III Oxone Attack 1OxoneOxone (HSO5-)Oxone->I_II_VIodine(V)SpeciesI_III->I_V Oxone Attack 2CyclizationIntramolecularCyclizationI_V->Cyclization CarboxylateCoordinationmIBXmIBX(Cyclic Benziodoxole)Cyclization->mIBX

Figure 2: Mechanistic progression from Iodine(I) to the cyclic Iodine(V) benziodoxole.[1]

Experimental Protocols

Safety Pre-Read (Critical)
  • Explosion Hazard: Hypervalent iodine compounds (I(III) and I(V)) are potentially explosive under impact or excessive heat (>200°C).[1]

  • Temperature Control: Never heat the reaction mixture above 75°C.

  • PPE: Use a blast shield during the filtration and drying of the final solid.[1]

Protocol A: Hydrolysis of the Ester

Target: Convert Methyl/Ethyl 2-iodo-4,5-dimethoxybenzoate to the free acid.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the starting ester in 20 mL of Methanol .

  • Saponification: Add 20 mL of 2M NaOH (aq).

  • Reaction: Reflux the mixture at 65°C for 2 hours . Monitor by TLC (the ester spot should disappear).

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the methanol under reduced pressure (Rotavap).[1]

    • Acidify the remaining aqueous residue with 1M HCl until pH reaches ~1.[1]0. A white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    
    • Yield Expectation: >90%.[1]

    • Checkpoint: Confirm structure via

      
      H NMR (COOH proton appearance).[1]
      
Protocol B: Oxidation to mIBX (The Active Reagent)

Target: 4,5-dimethoxy-2-iodoxybenzoic acid (mIBX).[1]

  • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, suspend 5.0 mmol of the 2-iodo-4,5-dimethoxybenzoic acid (from Protocol A) in 100 mL of water .

  • Oxidant Addition: Add 15.0 mmol (3.0 equiv) of Oxone® in a single portion.

  • Reaction: Heat the suspension to 70°C with vigorous stirring.

    • Observation: The starting acid may dissolve transiently before the hypervalent product begins to precipitate.[1]

    • Duration: Stir for 3 hours .

  • Cooling: Cool the reaction mixture slowly to 5°C (ice bath) to maximize precipitation.

  • Filtration: Filter the white solid using a sintered glass funnel.

  • Washing (Crucial): Wash the filter cake successively with:

    • Water (

      
       mL) to remove inorganic sulfates.[1]
      
    • Acetone (

      
       mL) to remove unreacted starting material.[1]
      
  • Drying: Dry the product in a vacuum desiccator over

    
     at room temperature for 24 hours. Do not use a heated oven  for the final product to avoid decomposition.[1]
    

Quality Control & Data Validation

Solubility Profile

The defining advantage of mIBX over standard IBX is solubility.[1]

SolventStandard IBX (Solubility)mIBX (Solubility)Significance
DMSO SolubleSolubleBoth work, but DMSO is hard to remove.[1]
Water InsolubleSoluble Allows "Green Chemistry" oxidations.[1]
Methanol InsolubleSoluble Enables mild oxidations in alcoholic media.[1]
Acetonitrile InsolubleSparingly Soluble Useful for standard organic synthesis.[1]
DCM InsolubleInsolubleNo change.
Analytical Specifications
  • Appearance: White microcrystalline powder.[1]

  • Melting Point: 205–210°C (with decomposition).[1] Note: Do not use a standard capillary melting point apparatus due to explosion risk.[1] Use DSC (Differential Scanning Calorimetry) in a safety-rated facility if necessary.[1]

  • 
    H NMR (400 MHz, 
    
    
    or DMSO-
    
    
    ):
    • The diagnostic shift is the disappearance of the aromatic protons of the starting material and the downfield shift of the protons ortho to the iodine.[1]

    • mIBX signals:

      
       7.70 (s, 1H), 7.42 (s, 1H), 3.95 (s, 3H, OMe), 3.88 (s, 3H, OMe).[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation or product dissolved in wash.[1]Ensure reaction runs for full 3h at 70°C. Cool to 4°C before filtering.
Explosive Decomposition Temperature too high or contamination.[1]STOP. Never heat >75°C. Ensure all acetone is removed at room temp, not in an oven.
Product is Yellow Contamination with Iodine (

).[1]
Wash the solid with a small amount of cold chloroform or ether.[1]
Poor Solubility Product is actually the uncyclized acid.[1]Check NMR. If the cyclic structure didn't form, the oxidation was incomplete.[1] Treat with fresh Oxone.

References

  • Thottumkara, A. P.; Vinod, T. K. (2002).[1] "A New Class of Soluble, Non-Explosive Hypervalent Iodine Reagents."[1] Journal of Organic Chemistry, 67(6), 2097–2101.[1] [Link]

  • Frigerio, M.; Santagostino, M.; Sputore, S. (1999).[1][3] "A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX)." Journal of Organic Chemistry, 64(12), 4537–4538.[1] [Link][1]

  • Zhdankin, V. V. (2013).[1] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." Wiley Online Library. [Link][1]

  • Kuehl, C. J. et al. (2023).[1] "Safety Assessment of Hypervalent Iodine Reagents." Organic Process Research & Development. (General reference for thermal stability handling). [Link]

Application Note: Optimized Sonogashira Coupling of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized conditions for the Sonogashira cross-coupling of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester (Ethyl 2-iodo-4,5-dimethoxybenzoate) with terminal alkynes. This specific substrate is a critical intermediate in the synthesis of polysubstituted isocoumarins, isoquinolines, and polyketide natural products.

While the iodine at the C2 position provides a reactive handle for oxidative addition, the electronic environment of the ring—characterized by the interplay between the electron-withdrawing ester group (activating) and the electron-donating methoxy groups (deactivating)—requires precise control over catalyst ligands and temperature to maximize yield and suppress homocoupling.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: Ethyl 2-iodo-4,5-dimethoxybenzoate.

  • Electronic Effects:

    • C1-Ester (COOEt): An electron-withdrawing group (EWG) located ortho to the iodine. This activates the C-I bond toward oxidative addition by lowering the electron density at the C2 position.

    • C4, C5-Methoxy (OMe): Strong electron-donating groups (EDGs). These generally increase electron density on the ring, potentially making the oxidative addition step slower compared to electron-deficient aryl halides.

  • Net Reactivity: The presence of the ortho-ester and the high lability of the C-I bond generally overcome the deactivating nature of the methoxy groups, making this a highly reactive substrate under standard Pd/Cu catalysis.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this substrate is the Oxidative Addition , where the Pd(0) species inserts into the C-I bond. The subsequent Transmetallation with the organocopper acetylide is generally fast.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Substrate Aryl Iodide (Ar-I) Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡CH) Base Base/CuI Alkyne->Base Base->TransMet Cu-Cycle

Figure 1: The catalytic cycle emphasizing the oxidative addition of the aryl iodide.

Optimized Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%).

    • Rationale: This air-stable pre-catalyst is reduced in situ to the active Pd(0) species. It is robust and highly effective for aryl iodides.

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%).[1]

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

  • Co-Solvent (Optional): THF or DMF (if substrate solubility is poor in neat amine).

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry Schlenk flask or a round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge Solids: Add Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv, e.g., 350 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Evacuate/Backfill: Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times to ensure removal of oxygen (crucial to prevent Glaser homocoupling of the alkyne).

Step 2: Solvent & Reagent Addition

  • Add Solvent: Via syringe, add anhydrous THF (5.0 mL) and Triethylamine (2.0 mL).

    • Note: Ensure solvents are degassed (sparged with inert gas for 10-15 mins) prior to use.

  • Stir: Stir the mixture at Room Temperature (25°C) for 5 minutes until the aryl iodide is dissolved and the solution is homogeneous (catalyst may remain suspended initially).

Step 3: Alkyne Addition & Reaction [2]

  • Add Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Observation: The reaction mixture often darkens (yellow to orange/brown) upon addition of the alkyne, indicating active catalytic turnover.

  • Temperature Control:

    • Standard: Stir at Room Temperature (25°C) .

    • Optimization: If TLC shows incomplete conversion after 2 hours, heat the mixture to 50°C .

    • Warning: Avoid excessive heating (>80°C) initially to prevent cyclization of the alkyne with the ortho-ester if that is not the desired immediate outcome.

  • Monitoring: Monitor by TLC (typically 20% EtOAc in Hexanes). The starting iodide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.5-0.7) typically appears.

Step 4: Workup & Purification

  • Quench: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash: Wash the filtrate with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts (blue aqueous layer indicates removal of Cu). Wash with Brine (1 x 15 mL).

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, gradient 0-20% EtOAc/Hexanes).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Pd cat, CuI) Inert Inert Gas Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed THF/Et3N Inert->Solvent Alkyne Add Terminal Alkyne (Dropwise) Solvent->Alkyne React Stir at RT (2-6 h) Monitor TLC Alkyne->React Check Conversion Complete? React->Check Heat Heat to 50°C Check->Heat No Workup Filter (Celite) -> Wash (NH4Cl) Check->Workup Yes Heat->React Purify Column Chromatography Workup->Purify

Figure 2: Decision tree for the experimental execution of the coupling reaction.

Optimization & Troubleshooting Guide

Solvent and Base Screening

The choice of solvent affects the reaction rate and the solubility of the polar ester substrate.

Solvent SystemBaseTempTypical YieldNotes
THF / Et₃N (2:1) Et₃NRT85-95% Recommended. Excellent solubility, easy workup.
DMFEt₃N60°C80-90%Use if substrate precipitates in THF. Harder to remove DMF.
TolueneDIPA80°C70-80%Higher temp required; risk of side reactions.
CH₃CNK₂CO₃Reflux50-60%Heterogeneous conditions; generally slower for this substrate.
Common Issues and Solutions
  • Problem: Glaser Homocoupling (Alkyne Dimerization)

    • Symptom:[2][3][4][5] Appearance of a symmetric byproduct (R-C≡C-C≡C-R) and low yield of cross-coupled product.

    • Cause: Presence of Oxygen.

    • Solution: Rigorous degassing of solvents and using fresh balloons/cylinders of inert gas. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

  • Problem: Sluggish Reaction

    • Symptom:[2][3][4][5] Starting material remains after 6 hours.

    • Cause: Catalyst deactivation or steric hindrance.

    • Solution: Increase temperature to 50°C. Add a fresh portion of Pd catalyst (1 mol%) and CuI (0.5 mol%). Ensure the iodine on the substrate hasn't hydrolyzed (check starting material purity).

  • Problem: Hydrolysis of Ester

    • Symptom:[2][3][6][4][5] Formation of the free acid (carboxylic acid).

    • Cause: Wet solvents or use of strong hydroxide bases.

    • Solution: Use anhydrous amines (Et₃N) and avoid aqueous bases like NaOH/KOH.

References

  • General Sonogashira Protocol for Aryl Iodides

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Synthesis of 2-iodo-4,5-dimethoxybenzoates

    • BenchChem. (2025).[2][7] Application Notes and Protocols for Sonogashira Coupling.

  • Related Isocoumarin Synthesis via Sonogashira

    • Larock, R. C., et al. (2005).
  • Mechanistic Insights on Ortho-Substituted Benzoates

    • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions.

Sources

Application Note: High-Efficiency Heck Coupling of Sterically Hindered Electron-Rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck Reaction Optimization for Ethyl 2-iodo-4,5-dimethoxybenzoate Substrates Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing ethyl 2-iodo-4,5-dimethoxybenzoate as the electrophile. This substrate presents a unique "push-pull" synthetic challenge: the electron-rich dimethoxy motif facilitates oxidative addition, while the ortho-ester substituent imposes significant steric hindrance during alkene coordination and migratory insertion.

We present a comparative optimization study demonstrating that ligand-free "Jeffery" conditions (Pd(OAc)₂, TBAB, K₂CO₃) outperform traditional phosphine-based systems for this specific scaffold. The optimized protocol achieves >90% conversion with high E-selectivity, minimizing common dehalogenation side-reactions.

Scientific Background & Mechanistic Analysis

Substrate Analysis

The substrate, ethyl 2-iodo-4,5-dimethoxybenzoate , is a high-value pharmacophore precursor, often employed in the synthesis of isocoumarins and functionalized stilbenes.

  • Electronic Effect: The 4,5-dimethoxy groups are strong electron donors (

    
    ). This increases electron density at the C-I bond, generally accelerating the Oxidative Addition (OA)  step to Pd(0).
    
  • Steric Effect: The ortho-ethyl ester creates a "steric wall." While OA is fast, the subsequent Migratory Insertion (MI) of the alkene is kinetically retarded because the bulky ester hinders the approach of the olefin to the square-planar Pd(II) complex.

The Mechanistic Bottleneck

In standard phosphine-ligated systems (e.g., Pd(PPh₃)₄), the bulky ligands combined with the ortho-substituent crowd the palladium center. This often leads to:

  • Stalled Cycle: Failure of the alkene to coordinate.

  • β-Hydride Elimination (Premature): Or non-productive decomposition.

  • Dehalogenation: The Pd(II)-aryl species abstracts a hydride from the solvent/base instead of inserting the alkene, yielding ethyl 3,4-dimethoxybenzoate (reduction product).

Catalytic Cycle Visualization

The diagram below highlights the critical "Steric Clash" point that necessitates our optimized ligand-free approach.

HeckCycle PreCat Pre-Catalyst Pd(OAc)₂ ActivePd Active Species Pd(0) Nanoclusters (Stabilized by TBAB) PreCat->ActivePd Reduction OxAdd Oxidative Addition (Fast due to MeO- groups) Ar-Pd(II)-I ActivePd->OxAdd + Ar-I OxAdd->ActivePd Dehalogenation (Side Rxn) Coord Alkene Coordination **STERIC CLASH** (Ortho-Ester vs Alkene) OxAdd->Coord + Alkene MigIns Migratory Insertion (Rate Determining Step) Coord->MigIns Slow Kinetics BetaElim β-Hydride Elimination Product Release MigIns->BetaElim RedElim Reductive Elimination Base Regeneration BetaElim->RedElim - Product RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the steric bottleneck at alkene coordination caused by the ortho-ester group.

Optimization Study

To overcome the steric hindrance, we screened three distinct catalytic systems. The reaction coupled ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv) with ethyl acrylate (1.5 equiv) .

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)Ligand / AdditiveBase (2.0 equiv)SolventTemp (°C)Yield (%)Observations
1 Pd(PPh₃)₄PPh₃ (Standard)Et₃NDMF10045%Significant starting material remaining.
2 Pd(OAc)₂P(o-tol)₃ (Bulky)Et₃NDMF10068%Improved, but sluggish. Ortho-tolyl ligand helps but adds bulk.
3 Pd(OAc)₂TBAB (1.0 equiv) K₂CO₃ DMF 90 94% "Jeffery Conditions." Complete conversion. Clean profile.
4 Pd(OAc)₂NoneK₂CO₃Toluene110<10%Pd black precipitation immediately (catalyst death).

Analysis:

  • Entry 1 (Standard): Failed due to excessive steric crowding. The PPh₃ ligands + ortho-ester prevented efficient alkene coordination.

  • Entry 3 (Optimal): The "Jeffery condition" uses Tetrabutylammonium bromide (TBAB) . TBAB acts as a Phase Transfer Catalyst (solid-liquid) and, crucially, stabilizes "ligand-free" Pd(0) nanoparticles. These "naked" Pd species are less sterically encumbered, allowing the bulky ortho-substituted aryl iodide to approach and react with the alkene efficiently [1, 2].

Optimized Protocol (Jeffery Conditions)

Objective: Synthesis of (E)-ethyl 3-(2-(ethoxycarbonyl)-4,5-dimethoxyphenyl)acrylate. Scale: 1.0 mmol (adaptable to 50 mmol).

Reagents & Materials
  • Substrate: Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv, 378 mg)

  • Alkene: Ethyl acrylate (1.5 equiv, 163 µL)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv, 11 mg)

  • Additive: Tetrabutylammonium bromide [TBAB] (1.0 equiv, 322 mg)

  • Base: Potassium Carbonate [K₂CO₃], anhydrous, granular (2.5 equiv, 345 mg)

  • Solvent: N,N-Dimethylformamide [DMF], anhydrous (5.0 mL, 0.2 M)

Experimental Workflow

ProtocolFlow Step1 Setup Combine Ar-I, Base, TBAB, Pd(OAc)₂ in vial Step2 Solvent Addition Add DMF + Alkene (Argon Purge) Step1->Step2 Step3 Reaction Heat to 90°C 12-16 Hours Step2->Step3 Step4 Quench Cool to RT Dilute w/ EtOAc + H₂O Step3->Step4 Step5 Purification Wash (Brine) Column Chrom. Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Heck coupling.

Detailed Procedure
  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 mmol), K₂CO₃ (2.5 mmol), TBAB (1.0 mmol), and Pd(OAc)₂ (0.05 mmol) to the vial.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (Oxygen promotes catalyst decomposition).

  • Solvent/Reagent Addition: Via syringe, add anhydrous DMF (5 mL) followed by Ethyl Acrylate (1.5 mmol).

  • Reaction: Place the vessel in a pre-heated oil block/bath at 90 °C . Stir vigorously (1000 rpm) to ensure suspension of the solid base.

    • Checkpoint: The mixture will turn black/dark brown within 30 minutes. This is characteristic of active Pd-nanocluster formation.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS after 4 hours. Reaction is typically complete in 12-16 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL).

    • Pour into a separatory funnel containing Water (20 mL).

    • Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with LiCl solution (5%) or brine (3 x 20 mL) to effectively remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂.Ensure rigorous Argon purge. Degas DMF by sparging before use.
Dehalogenation (Ar-H formed)Temperature too high / H-donor present.Lower temp to 80°C. Ensure DMF is anhydrous (water can act as H-source).
Pd Black Precipitation (Early)Lack of stabilization.Ensure TBAB is added. It stabilizes the Pd colloids. Increase TBAB to 1.5 equiv.
Poor Separation DMF retention.Use 5% LiCl wash during workup; LiCl helps partition DMF into the aqueous phase.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile". BenchChem Technical Library.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

Disclaimer: This protocol involves the use of hazardous chemicals.[4] Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Ethyl 2-iodo-4,5-dimethoxybenzoate as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the pharmaceutical utility, synthetic versatility, and handling of Ethyl 2-iodo-4,5-dimethoxybenzoate .

Executive Summary

Ethyl 2-iodo-4,5-dimethoxybenzoate is a high-value bifunctional building block used extensively in the synthesis of isoquinoline alkaloids , quinazolines , and phenanthridinones . Its structural core—a benzoic ester equipped with an electron-rich dimethoxy motif and a reactive ortho-iodine handle—makes it a "privileged scaffold" for constructing heterocyclic APIs (Active Pharmaceutical Ingredients) targeting kinases (e.g., EGFR) and G-protein coupled receptors.

This guide outlines the critical synthetic pathways, validated protocols for cross-coupling, and safety standards required for integrating this intermediate into drug development pipelines.

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 2-iodo-4,5-dimethoxybenzoate
Functional Groups Aryl Iodide (C-2), Ethyl Ester (C-1), Dimethoxy Ethers (C-4, C-5)
Molecular Formula C₁₁H₁₃IO₄
Molecular Weight 336.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Stability Light-sensitive (iodide moiety); Moisture-sensitive (ester)

Strategic Synthetic Applications

The utility of this intermediate stems from its orthogonal reactivity . The iodine atom allows for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) without disturbing the ester group. Conversely, the ester can be hydrolyzed or amidated while preserving the aryl iodide for later functionalization.

Divergent Synthesis Map

The following diagram illustrates how this single intermediate serves as a precursor for three distinct classes of pharmaceutical scaffolds.

G Start Ethyl 2-iodo-4,5-dimethoxybenzoate (Starting Material) Biaryl Biaryl Ester (Suzuki Coupling) Start->Biaryl Ar-B(OH)2 Pd(PPh3)4 Alkyne Aryl Alkyne (Sonogashira Coupling) Start->Alkyne Terminal Alkyne Pd/Cu Anthranilate Anthranilate Derivative (Amination) Start->Anthranilate Cu-catalyzed Amination Phenanthridinone Phenanthridinones (PARP Inhibitors) Biaryl->Phenanthridinone Intramolecular Amidation Isocoumarin Isocoumarins / Isoquinolines Alkyne->Isocoumarin Cyclization Quinazoline 6,7-Dimethoxyquinazolines (EGFR Inhibitors) Anthranilate->Quinazoline Cyclocondensation

Figure 1: Divergent synthetic pathways utilizing the ortho-iodo and ester functionalities.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl intermediates for Phenanthridinone construction. Mechanism: Pd(0) oxidative addition into the C-I bond, followed by transmetallation with boronic acid and reductive elimination.[1]

Materials:

  • Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Loading: Add the iodide, arylboronic acid, and base (K₂CO₃) to the flask under positive inert gas pressure.

  • Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

  • Reaction: Heat to 85–90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4] The starting iodide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Flash column chromatography on silica gel.

Expert Insight: The ortho-ester group provides steric bulk. If the reaction is sluggish, switch to Pd(dppf)Cl₂ or S-Phos Pd G2 , which are more active for sterically hindered substrates.

Protocol B: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one

Objective: Conversion to an isoquinolone core via Sonogashira coupling and cyclization.

Materials:

  • Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

  • Propargylamine (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)[2]

  • CuI (1 mol%)

  • Et₃N (3.0 equiv) in THF

Step-by-Step Methodology:

  • Sonogashira Coupling: Combine the iodide, propargylamine, catalysts, and base in THF. Stir at room temperature for 4–6 hours. The iodine is highly reactive, often requiring no heat.

  • Cyclization: The resulting amino-alkyne ester intermediate can undergo base-mediated cyclization. Reflux in EtOH with K₂CO₃ or treat with NaOEt to induce lactamization (ring closure between the amine and the ester).

  • Isolation: Evaporate solvent. Acidify carefully with 1M HCl to precipitate the isoquinolone product. Recrystallize from EtOH.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by O₂Degas solvents rigorously (freeze-pump-thaw is best).
De-iodination (Protodehalogenation) Hydride source present or excessive heatEnsure anhydrous solvents; lower temperature; check for trace water.
Hydrolysis of Ester Basic conditions too harshUse milder bases like K₃PO₄ or Cs₂CO₃ instead of hydroxide/alkoxide bases during coupling.
Incomplete Conversion Steric hindrance at C-2Switch to electron-rich phosphine ligands (e.g., XPhos, Buchwald ligands) to facilitate oxidative addition.

Safety & Handling Standards

  • Light Sensitivity: The C-I bond is labile to photolysis. Store the compound in amber glass vials wrapped in foil.

  • Storage: Keep at 2–8°C under an inert atmosphere (Argon) to prevent hydrolysis and discoloration.

  • Waste Disposal: Iodine-containing waste must be segregated from general organic waste to prevent the formation of hazardous byproducts during incineration.

References

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of ethyl 2-iodo-4,5-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-iodo-4,5-dimethoxybenzoate Synthesis

Executive Summary & Reaction Logic

The Challenge: Synthesizing ethyl 2-iodo-4,5-dimethoxybenzoate requires precise control over regioselectivity. The starting material, 3,4-dimethoxybenzoic acid (Veratric Acid) , has two potential iodination sites. The target molecule results from substitution at the C6 position (which, upon re-numbering, becomes C2). Substitution at the sterically crowded C2 position (between the carboxyl and methoxy groups) yields the unwanted 2-iodo-3,4-dimethoxy isomer.

The Solution: To maximize yield (>85%) and purity, we recommend a "Iodination First, Esterification Second" workflow. Iodinating the ester directly often leads to lower yields due to the deactivating nature of the ethyl group compared to the free acid/carboxylate, and purification of the iodo-acid is significantly easier.

Recommended Workflow (Visualized)

ReactionWorkflow Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Step1 Step 1: Regioselective Iodination (I2 / HIO3 or I2 / Ag+) Start->Step1 Electrophilic Aromatic Substitution (C6) Inter 2-Iodo-4,5-dimethoxybenzoic Acid (Solid Intermediate) Step1->Inter Precipitation & Wash Step2 Step 2: Irreversible Esterification (SOCl2 / EtOH) Inter->Step2 Acyl Chloride Formation Final Ethyl 2-iodo-4,5-dimethoxybenzoate (Target) Step2->Final Nucleophilic Acyl Substitution

Caption: Figure 1. Optimized two-step synthesis pathway favoring the C6-iodination (becoming C2 in product) followed by high-efficiency esterification.

Critical Reaction Parameters (The Iodination Step)

User Question: I am using simple Iodine (


) in DCM, but conversion is stuck at 40%. Why?

Technical Insight: Elemental iodine is not electrophilic enough to iodinate the deactivated benzoic acid ring effectively. You must generate a "super-electrophile" (iodonium ion,


).

Protocol A: The Green Oxidant Method (Recommended) This method uses Iodic Acid (


) to oxidize 

in situ, generating highly reactive iodine species without heavy metal waste.
  • Reagents: Veratric acid (1.0 eq),

    
     (0.55 eq), 
    
    
    
    (0.2 eq), 30%
    
    
    , Acetic Acid (
    
    
    ).
  • Mechanism:

    
    
    
  • Procedure:

    • Dissolve Veratric acid in AcOH (acetic acid).

    • Add

      
       (catalyst).
      
    • Heat to 60-70°C .

    • Add

      
       and 
      
      
      
      portion-wise over 30 mins.
    • Critical Endpoint: The dark iodine color should fade to orange/yellow as it is consumed.

Protocol B: The Silver Salt Method (Highest Purity) If Protocol A fails due to solubility, use Silver Sulfate (


).
  • Why: Silver precipitates Iodide (

    
    ) as 
    
    
    
    , driving the equilibrium irreversibly to the right.
  • Cost: Higher, but guarantees >90% conversion.

Troubleshooting Guide: Esterification

User Question: My Fischer esterification (Ethanol + H2SO4) yields are inconsistent (60-75%). How do I push this to >90%?

Technical Insight: Fischer esterification is an equilibrium process.[1][2][3][4] The bulky iodine atom at the ortho-position creates steric hindrance, slowing the attack of ethanol on the carbonyl.

The Fix: Thionyl Chloride (


) Method 
Switch to an acid chloride intermediate. This method is irreversible and generally yields >95%.

Step-by-Step Protocol:

  • Activation: Suspend 2-iodo-4,5-dimethoxybenzoic acid in dry Toluene or DCM.

  • Reagent: Add

    
     (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat until gas evolution (

    
    ) ceases (approx. 1-2 hours). The solid should dissolve.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not skip this—excess SOCl2 reacts with ethanol to form HCl, which is messy.
    
  • Esterification: Dissolve the residue in dry DCM and add absolute Ethanol (3.0 eq) + Pyridine (1.1 eq) at 0°C.

  • Result: Quantitative conversion to the ethyl ester.

Troubleshooting Logic Tree

Use this flowchart to diagnose specific failures in your current experiment.

Troubleshooting Problem Low Yield or Impure Product CheckColor Is the Crude Product Deep Purple/Brown? Problem->CheckColor CheckTLC TLC Analysis: Starting Material Present? CheckColor->CheckTLC No (Pale Yellow) ActionWash Action: Incomplete Quench. Wash organic layer with 10% Na2S2O3 (Thiosulfate). CheckColor->ActionWash Yes CheckNMR 1H NMR: Check Aromatic Region CheckTLC->CheckNMR No (New Spot formed) ActionTemp Action: Reaction Stalled. Increase Temp to 70°C or add 0.1 eq more Oxidant. CheckTLC->ActionTemp Yes (SM remains) ActionRegio Action: Regioisomer Issue. Two singlets = Correct (Para). Two doublets = Wrong (Ortho). CheckNMR->ActionRegio Signals Split?

Caption: Figure 2. Diagnostic logic for identifying purification and conversion issues.

Comparative Data: Reagents & Yields

MethodReagentsTypical YieldProsCons
Direct Iodination

<40%CheapLow reactivity; requires activated substrate.
Oxidative (Green)

80-88% Scalable, no heavy metalsRequires strong acid; temp control critical.
Silver Mediated

90-95% Mild conditions, high purityExpensive; silver waste disposal.
NIS Iodination

75-85%Homogeneous solutionNIS is expensive; succinimide removal required.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/purple during storage? A: This indicates trapped iodine (


) or photo-degradation.
  • Fix: Wash your organic phase with Sodium Thiosulfate (

    
    )  until the purple color vanishes. Store the final white solid in amber vials away from light. Carbon-Iodine bonds can be photosensitive.
    

Q2: Can I iodinate the ethyl ester directly (Ethyl 3,4-dimethoxybenzoate)? A: You can, but we advise against it. The ester group is slightly more deactivating than the carboxylic acid (due to resonance effects and lack of H-bonding capability in some solvents). Iodinating the acid first allows you to purify the regioisomer by simple acid-base extraction before the esterification step.

Q3: How do I confirm I have the 2-iodo isomer and not the 6-iodo (which is actually the same) or 5-iodo? A: Use 1H NMR .

  • Target (2-iodo-4,5-dimethoxy...): The two aromatic protons are para to each other. You will see two distinct singlets (or very weak coupling).

  • Unwanted Isomer (2-iodo-3,4-dimethoxy...): The protons are ortho to each other. You will see two doublets with a coupling constant (

    
    ) of ~8-9 Hz.
    

References

  • Regioselective Iodination using Iodine/Iodic Acid

    • Source: Adimurthy, S., et al. "A new, eco-friendly and efficient method for the iodination of aromatic compounds using iodine and iodic acid." Tetrahedron Letters, 44(27), 5099-5101.
    • Relevance: Establishes the protocol as a high-yield green altern
  • Silver-Mediated Iodination (General Protocol)

    • Source: Sy, W. W. "Iodination of aromatic compounds with iodine and silver salts."[5][6][7] Synthetic Communications, 22(22), 3215-3219.

    • Relevance: Defines the high-purity silver sulfate method for deactiv
  • Synthesis of Veratric Acid Derivatives (Scale-Up)

    • Source:Journal of Medicinal Chemistry, "Synthesis of Donepezil Intermediates.
    • Relevance: Confirms the utility and stability of the 2-iodo intermedi
  • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

Sources

Purification of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Ticket #8492: Purification Strategy for Iodinated Benzoate Esters Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High (Process Critical Intermediate)

Executive Summary

The purification of This compound presents a unique set of challenges due to the electronic and steric influence of the iodine atom on the aromatic ring. While the ethyl ester moiety improves solubility in organic solvents compared to the parent acid, the separation from unreacted starting material (ethyl 3,4-dimethoxybenzoate) or over-iodinated byproducts requires precise control of stationary phase interactions.

This guide addresses the specific physicochemical behavior of iodinated veratrate derivatives on silica gel, providing a robust protocol for isolation and troubleshooting common failure modes.

Part 1: Pre-Purification Diagnostics (TLC & Solubility)

Q: My TLC shows the product spot running very close to the starting material. How do I optimize separation?

A: This is the most common issue. The introduction of an iodine atom at the 2-position increases lipophilicity but also polarizability. On standard silica gel (normal phase), the iodinated product typically exhibits a slightly higher Rf (runs faster) than the non-iodinated starting material (ethyl 3,4-dimethoxybenzoate) due to the "heavy atom effect" reducing the overall polarity of the molecule relative to the C-H bond it replaced.

Optimization Protocol:

  • Solvent System: Do not use high-polarity mixtures initially. Start with 100% Hexanes (or Heptane) to assess baseline separation.

  • Gradient Design: The optimal separation usually occurs in the range of 0% to 10% Ethyl Acetate (EtOAc) in Hexanes .

    • Test: Run a TLC in 9:1 Hexane:EtOAc.

    • Target: Product Rf ≈ 0.3–0.4; Starting Material Rf ≈ 0.2–0.3.

  • Alternative Selectivity: If Hexane/EtOAc fails to resolve the spots (ΔRf < 0.1), switch to Dichloromethane (DCM)/Hexane . The chlorinated solvent interacts differently with the polarizable iodine atom, often enhancing separation selectivity that ester-based systems miss.

Q: The crude mixture is a dark oil. Should I load it directly onto the column?

A: No. Direct liquid loading of viscous oils often leads to "streaking" and band broadening, which will ruin the delicate separation between your product and the starting material.

  • Recommendation: Use Solid Load (Dry Load) . Dissolve the crude oil in a minimum amount of DCM, add silica gel (ratio 1:2 crude:silica), and evaporate to a free-flowing powder. This ensures a tight initial band.

Part 2: Column Chromatography Protocol

Objective: Isolate this compound from crude reaction mixture.

Materials:

  • Stationary Phase: Acid-washed Silica Gel 60 (40–63 µm). Note: Neutral silica is preferred if the compound shows signs of de-iodination (turning purple).

  • Mobile Phase A: n-Hexane (or Petroleum Ether 40-60°C)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Column Packing: Pack the column with a slurry of silica in 100% Hexane. Ensure the column volume (CV) is at least 30x the mass of the crude load to handle the difficult separation.

  • Equilibration: Flush with 2 CV of 98:2 Hexane:EtOAc. This pre-saturates the silica and prevents "solvent shock" during the run.

  • Loading: Apply the Dry Load powder carefully to the top of the sand bed.

  • Elution Gradient:

SegmentCV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
Hold 0 – 30%Elute non-polar impurities (e.g., excess iodine, hydrocarbons).
Ramp 1 3 – 100% → 5%Very shallow gradient to begin moving the iodinated product.
Ramp 2 10 – 205% → 15%Critical Separation Zone. Collect small fractions here.
Flush 20 – 2515% → 50%Elute polar byproducts (acids, di-iodinated species).
  • Detection: Monitor fractions by TLC (UV 254 nm).

    • Note: The iodine atom is heavy; if available, LC-MS is superior for confirming the isotopic pattern of the product (M+H peak + 127 mass unit shift from SM).

Part 3: Troubleshooting & FAQs

Q: I see a purple band forming on the column. What is happening?

A: The purple color indicates free iodine (


). This suggests your product is decomposing (de-iodinating) on the silica, likely due to acidity or light sensitivity.
  • Fix:

    • Wrap the column in aluminum foil (iodides are often light-sensitive).

    • Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.

    • Urgent: Elute the product as quickly as possible; do not leave it on the column overnight.

Q: My product crystallized in the fractions. Is this bad?

A: This is actually excellent . This compound is a solid (likely mp > 80°C). If it crystallizes from the fractions, it indicates high purity.[1]

  • Action: Cool the fractions to 0°C, filter the crystals, and wash with cold Hexane. This "chromato-crystallization" often yields >99% purity without further workup.

Q: Can I just recrystallize instead of running a column?

A: Yes, and this is often the preferred industrial method for this class of compounds.

  • Solvent System: Boiling Ethanol (EtOH) or a mixture of Hexane/EtOAc (hot).

  • Logic: The iodine atom significantly changes the crystal lattice energy compared to the starting material. If your crude purity is >80%, try recrystallization first. Use the column only for scavenging low-purity mother liquors.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for purifying the crude iodination mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) TLC Run TLC Analysis (9:1 Hex:EtOAc) Start->TLC CheckPurity Is Purity > 80%? TLC->CheckPurity Recryst Attempt Recrystallization (EtOH or Hex/EtOAc) CheckPurity->Recryst Yes Column Flash Chromatography (Solid Load) CheckPurity->Column No (Complex Mix) Success Pure Product (White/Pale Yellow Solid) Recryst->Success Crystals Formed FailRecryst Mother Liquor / Oil Recryst->FailRecryst Oiling Out Column->Success FailRecryst->Column Purify Residue

Caption: Decision tree for the purification of this compound, prioritizing crystallization for high-purity crudes.

References

  • PrepChem. Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. (Protocol for related aldehyde intermediate purification). Available at: [Link]

  • Beilstein Journals. Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts. (Purification of 2-iodo-5-methylbenzoic acid derivatives). Available at: [Link]

  • Organic Syntheses. Oxone®-Mediated Synthesis of Benzimidazoles. (General workup for dimethoxybenzoate esters). Available at: [Link]

Sources

Preventing deiodination during coupling of ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Deiodination & Optimization of C-C Coupling Protocols Ticket ID: #RXN-2I-45DMB-OPT Status: Open Support Tier: Senior Application Scientist

Executive Summary & Substrate Analysis

The Molecule: Ethyl 2-iodo-4,5-dimethoxybenzoate The Challenge: Deiodination (Hydrodehalogenation). During Suzuki-Miyaura or Ullmann couplings, researchers frequently observe the formation of ethyl 3,4-dimethoxybenzoate (the deiodinated byproduct) instead of the desired cross-coupled product.

Root Cause Analysis: The 2-position iodine is sterically encumbered by the ortho-ester group. While the electron-donating methoxy groups (4,5-position) facilitate the initial Oxidative Addition (OA) of the C-I bond to Palladium(0), the subsequent Transmetallation (TM) step is kinetically retarded by the steric bulk of the ester.

This "waiting period" allows the reactive Aryl-Pd(II) intermediate to undergo side reactions—specifically, hydrogen abstraction from the solvent or base (via


-hydride elimination or protonolysis), leading to the "dead" deiodinated byproduct.
Critical Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >30% deiodinated byproduct (Ethyl 3,4-dimethoxybenzoate) and low product yield."

Diagnosis: Hydride Source Contamination. Your reaction conditions likely contain a "hydride donor." Common culprits are primary/secondary alcoholic solvents (Ethanol, Isopropanol) or amine bases that can undergo


-hydride elimination.

Corrective Action:

  • Switch Solvents: Move to strictly aprotic systems. Replace Ethanol/Toluene mixtures with 1,4-Dioxane , Toluene , or DMF (though DMF can sometimes act as a hydride source at high temps, Dioxane is safer).

  • Modify the Base: If you are using alkoxides (e.g., NaOEt, KOtBu), stop immediately. These readily donate hydrides. Switch to inorganic carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) .

  • Water Management: While Suzuki coupling requires some water for the boronate activation, excess water can promote protonolysis of the Pd-Aryl bond. Use a defined ratio (e.g., Dioxane:H₂O 4:1) rather than "wet" solvents.[1][2]

Issue 2: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Iodine Poisoning & Catalyst Deactivation.[3] The oxidative addition of aryl iodides releases iodide ions (


). In high concentrations, iodide can form stable, unreactive complexes with Palladium (e.g., 

), effectively shutting down the catalytic cycle (The "Iodide Effect").

Corrective Action:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos . These ligands are designed to be sterically demanding, which prevents the formation of stable, inactive iodide-bridged dimers and accelerates the difficult transmetallation step caused by your ortho-ester.

  • Halide Scavenging (Advanced): Add a stoichiometric amount of a silver salt (e.g., Ag₂CO₃ or AgOTf ). The silver precipitates the iodide as AgI, driving the equilibrium forward and keeping the catalyst active. Note: This is a costlier route, reserve for high-value late-stage intermediates.

Issue 3: "I see homocoupling of my starting material (Dimer formation)."

Diagnosis: Oxygen Infiltration. Homocoupling (2 Ar-I


 Ar-Ar) is often driven by the presence of oxygen, which promotes a Pd(II)/Pd(IV) cycle or direct oxidative dimerization.

Corrective Action:

  • Degassing Protocol: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for at least 20 minutes before adding the catalyst.

  • Reductive Additive: Add 5-10 mol% of Hydroquinone or use a catalyst system that includes a mild reductant to scavenge oxidative species.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Coupling Pathway and the destructive Deiodination Pathway.

Suzuki_Mechanism Start Substrate (Ethyl 2-iodo-4,5-dimethoxybenzoate) OxAdd Oxidative Addition (Ar-Pd-I Intermediate) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Recycled TransMet Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet + Boronic Acid + Base PdH Pd-H Species Formation OxAdd->PdH Slow Transmetallation allows side reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Pd(0) Product Cross-Coupled Product RedElim->Product HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdH Deiodination Reductive Elimination (H) PdH->Deiodination Deiodination->Pd0 Byproduct Deiodinated Byproduct (Ethyl 3,4-dimethoxybenzoate) Deiodination->Byproduct

Caption: Kinetic competition between productive cross-coupling (Blue path) and hydrodehalogenation (Red path). The ortho-ester steric bulk slows Transmetallation, increasing the risk of the Red path.

Recommended Protocol: "The Anhydrous SPhos Method"

This protocol is optimized to minimize deiodination by excluding hydride sources and accelerating transmetallation.

Reagents:

  • Substrate: Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) — Crucial for ortho-substituted iodides.

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 2 hours. Cool under a stream of Argon.[2]

  • Charging: In a glovebox or under positive Argon pressure, add the Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ into a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous Toluene. Do not add water. (Note: While Suzuki coupling usually requires water, using anhydrous K₃PO₄ in toluene often utilizes trace water effectively without providing a bulk proton source for deiodination. If conversion is zero after 2 hours, add exactly 1 drop of degassed water per 5mL solvent).

  • Degassing: Seal the vial with a septum. Sparge with Argon balloon via needle for 15 minutes.

  • Reaction: Heat the block to 100°C . Stir vigorously (1000 RPM). The SPhos ligand creates a highly active catalyst that can overcome the steric hindrance of the ester group.

  • Monitoring: Check TLC/LCMS at 1 hour. You should see rapid conversion. If the reaction is sluggish, raise temperature to 110°C (reflux).

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Rinse with Ethyl Acetate. Concentrate and purify via flash chromatography.

Data Reference Table: Solvent Effects on Deiodination
Solvent SystemBaseDeiodination RiskCoupling EfficiencyNotes
Ethanol / Water NaOEtCRITICAL (High) LowAlkoxides and alcohols act as hydride donors. Avoid.
DMF / Water K₂CO₃Moderate ModerateDMF can decompose to form hydrides at T > 100°C.
Dioxane / Water Cs₂CO₃Low HighStandard "robust" condition. Good balance.
Toluene (Anhydrous) K₃PO₄Minimal Excellent Best for preventing deiodination. Requires active ligand (SPhos).
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4][5] [Link]

  • Navarro, O., et al. (2005).[3] General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Dehalogenation Side Reactions. [Link]

Sources

Solubility issues of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Purification Guide Subject: 2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester Case ID: SOL-IODO-EST-001[1]

Executive Summary & Molecule Profile

The Core Issue: Users frequently encounter solubility challenges with This compound in ethanol (EtOH). While theoretically soluble in hot ethanol, the presence of the heavy iodine atom and the planar aromatic system creates a high crystal lattice energy. This often leads to "oiling out" (liquid-liquid phase separation) or incomplete dissolution, rather than the formation of clean crystals.

Physicochemical Profile:

  • Lipophilicity: High. The ethyl ester, two methoxy groups, and the large iodine atom significantly increase the

    
     compared to the parent acid.
    
  • Solvent Interaction: Ethanol is a polar protic solvent. While it can solvate the ester and ether functionalities via hydrogen bonding, it struggles to solvate the large, lipophilic, and polarizable iodine surface at lower temperatures.

  • Crystallization Driver: The molecule relies on

    
     stacking and halogen bonding (Iodine 
    
    
    
    Oxygen) for crystal formation.[1]

Diagnostic & Troubleshooting Guide

Scenario A: The "Oiling Out" Phenomenon
  • Symptom: Upon cooling the hot ethanol solution, the compound separates as a milky oil or a sticky gum at the bottom of the flask instead of forming crystals.

  • Root Cause: The solution is likely too concentrated (supersaturated) at a temperature above the compound's melting point. The compound precipitates as a liquid because its melting point is depressed by the solvent.

  • The Fix (Thermodynamic Control):

    • Reheat to redissolve the oil.

    • Add more Ethanol: Dilute the solution by 10-20%.

    • Seed: Add a single crystal of the pure compound (if available) at a temperature just below the boiling point.

    • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not use an ice bath immediately.[1]

Scenario B: Incomplete Dissolution (Even at Reflux)[1]
  • Symptom: Solid particles remain visible even when the ethanol is boiling.

  • Root Cause: The lattice energy is too high for pure ethanol to overcome. The "Like Dissolves Like" rule is failing due to the lipophilic iodine moiety.

  • The Fix (Binary Solvent System):

    • Protocol: Switch to an Ethanol/Ethyl Acetate (EtOAc) system. EtOAc provides the necessary lipophilic solvation power to break the lattice, while Ethanol acts as the anti-solvent to drive crystallization upon cooling. (See Protocol 1 below).

Scenario C: Transesterification (Critical Warning)
  • Symptom: NMR shows a mixture of ethyl and methyl esters after recrystallization.

  • Root Cause: Attempting to improve solubility by switching to Methanol (MeOH) .

  • The Fix: NEVER use Methanol for recrystallizing ethyl esters, especially in the presence of trace acids or bases (often left over from synthesis). This causes transesterification (swapping the ethyl group for a methyl group).

Decision Logic & Workflow

The following diagram outlines the logical pathway for optimizing solubility and purification.

SolubilityLogic Start Start: Crude Solid TestEtOH Test Solubility in Boiling Ethanol (10 mL/g) Start->TestEtOH Dissolves Dissolves Completely? TestEtOH->Dissolves CoolSlow Cool Slowly to RT Dissolves->CoolSlow Yes AddCosolvent Add Ethyl Acetate (Dropwise at Reflux) Dissolves->AddCosolvent No (Insoluble) OilsOut Oils Out? CoolSlow->OilsOut Success Filter & Wash (Cold EtOH) OilsOut->Success No (Crystals Form) Dilute Reheat & Dilute (Add 10% more EtOH) OilsOut->Dilute Yes (Liquid Phase) AddCosolvent->CoolSlow Once Dissolved Seed Add Seed Crystal (at 40-50°C) Dilute->Seed Seed->CoolSlow

Caption: Decision tree for optimizing the recrystallization of this compound.

Standard Operating Procedures (SOPs)

Protocol 1: Binary Solvent Recrystallization (EtOH/EtOAc)

Use this when the compound is too insoluble in pure Ethanol.

  • Preparation: Place 1.0 g of crude ester in a 50 mL Erlenmeyer flask.

  • Solvation: Add 5 mL of Ethyl Acetate (EtOAc) . Heat gently (steam bath or block) until the solid dissolves. If it does not dissolve, add more EtOAc in 1 mL increments until clear.

  • Precipitation Trigger: While keeping the solution hot (near boiling), slowly add Ethanol (EtOH) dropwise.

  • The Cloud Point: Continue adding EtOH until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to make the solution clear again.

  • Crystallization: Remove from heat. Cover the flask. Allow it to cool to room temperature undisturbed.

    • Tip: If oiling occurs, scratch the glass side with a spatula to induce nucleation.

  • Filtration: Filter the crystals using a Büchner funnel. Wash with 2 mL of ice-cold Ethanol.[1]

Protocol 2: Solvent Data Comparison

Select the solvent system based on the impurity profile.

Solvent SystemDissolving Power (Hot)Crystallization YieldRisk FactorRecommended For
Ethanol (100%) ModerateHighOiling OutHigh purity crude (>95%)
EtOH / EtOAc HighHighLowGeneral purification
EtOH / Water LowModerateHydrolysisRemoving inorganic salts
Methanol HighN/ATransesterification DO NOT USE

Frequently Asked Questions (FAQs)

Q: Can I use water to force the precipitation from Ethanol? A: Yes, but proceed with caution. Adding water increases the polarity drastically, which often forces the lipophilic ester to "crash out" as an amorphous powder or oil rather than a crystal. Only use water (dropwise) if you are struggling to get any precipitate at all.

Q: The crystals are yellow, but the product should be white. Why? A: The yellow color often comes from free Iodine (


) liberated by light exposure or trace oxidation.
  • Fix: Wash the dissolved organic layer with a 10% Sodium Thiosulfate (

    
    ) solution before attempting recrystallization. This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ).[1]

Q: Why does the melting point fluctuate? A: This ester is prone to polymorphism. Different cooling rates can trap the molecule in different crystal lattices (kinetic vs. thermodynamic forms). Always dry the crystals under high vacuum to remove solvated ethanol, which can also depress the melting point.

References

  • BenchChem. (2025).[2][3][4] Synthesis of Ethyl 2-iodylbenzoate from ethyl 2-iodobenzoate.[1][4] (General procedure for iodinated benzoate ester handling). Link

  • PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde.[1] (Solubility analog: Recrystallization from Ethyl Acetate).[5][6] Link

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (Analogous ester synthesis in refluxing ethanol). Link

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. (General guide on binary solvent selection for esters). Link

Sources

Recrystallization solvents for 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a troubleshooting and optimization resource for the purification of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester .

This content is structured as a Tier 3 Technical Support interaction, designed for research scientists requiring immediate, high-level experimental direction.

Ticket ID: #REC-45-DIMET-IODO Subject: Optimization of Recrystallization Solvents for Ethyl 2-iodo-4,5-dimethoxybenzoate Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

For the recrystallization of ethyl 2-iodo-4,5-dimethoxybenzoate , the most robust solvent systems are Ethanol (95%) or a binary system of Ethyl Acetate (solvent) and n-Hexane (anti-solvent) .[1]

While simple benzoate esters often crystallize from alcohols, the presence of the iodine atom and two methoxy groups increases the lipophilicity and molecular weight, often making Ethyl Acetate/Hexane superior for controlling the rate of crystallization and preventing "oiling out."

Part 1: Solvent Selection & Strategy
Q1: What is the primary solvent system recommended for this specific ester?

A: Based on the polarity profile of the 4,5-dimethoxy-2-iodo core, we recommend a Binary Solvent System over a single solvent.

Solvent SystemCompositionSuitabilityMechanism
Primary (Recommended) Ethyl Acetate / n-Hexane High Dissolves the ester at moderate heat; Hexane acts as a precipitant to force lattice formation without "crashing" the solid.
Alternative A Ethanol (95%) Moderate Good for removing polar impurities. Requires cooling to -20°C for maximum yield due to the ester's solubility in alcohols.
Alternative B Dichloromethane / Pentane Specialized Use only if the compound decomposes above 40°C. High evaporation rate makes crystal growth difficult to control.

Technical Insight: The iodine atom at the C2 position introduces a "heavy atom effect" and significant polarizability, while the ethyl ester and methoxy groups provide hydrogen bond acceptance but no donation. This makes the molecule moderately polar but highly soluble in chlorinated solvents and esters. A single solvent like Ethanol often holds the compound in solution too well at room temperature, leading to poor recovery yields unless deep freezing is applied [1, 2].

Part 2: Detailed Experimental Protocols
Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I fix this?

A: Oiling out is the most common failure mode for aromatic esters with melting points below 100°C. It occurs when the solute separates as a supercooled liquid before it can organize into a crystal lattice.

Protocol: The "Seeded Cloud" Method

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate .

  • Initial Cooling: Remove from heat. Let it cool slightly (approx. 50°C).

  • Anti-Solvent Addition: Add hot n-Hexane dropwise until the solution turns slightly turbid (cloudy).

  • Clarification: Add 1-2 drops of Ethyl Acetate to just clear the turbidity.

  • Seeding (Critical Step): Add a "seed crystal" of pure product. If none exists, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slow Cooling: Wrap the flask in aluminum foil (insulation) and allow it to reach room temperature undisturbed over 2-3 hours.

  • Harvest: Cool to 4°C only after bulk crystallization has occurred.

Warning: Do not rush the cooling process. Rapid cooling promotes oiling out.

Q3: My product is off-white or yellow. Is this iodine liberation?

A: Yes, aryl iodides are light-sensitive.[1] A yellow/brown tint indicates the formation of free iodine (


) or oxidative degradation.

Corrective Action:

  • Pre-Wash: Before recrystallization, dissolve the crude material in Ethyl Acetate and wash with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) . This reduces free iodine (
    
    
    
    ) to water-soluble iodide (
    
    
    ), removing the color [3].[1]
  • Light Protection: Perform the recrystallization in a flask wrapped in aluminum foil.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your specific observation.

RecrystallizationWorkflow Start Start: Crude Ethyl 2-iodo-4,5-dimethoxybenzoate SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Yes (Fully) Soluble->Yes Proceed No No (Insoluble) Soluble->No Switch Solvent CoolSlowly Crystals Form? Yes->CoolSlowly Cool to RT TryEtOAc TryEtOAc No->TryEtOAc Try Ethyl Acetate CrystalsYes Harvest & Wash (Cold EtOH) CoolSlowly->CrystalsYes Success CrystalsNo Oiling Out / No Precipitate CoolSlowly->CrystalsNo Failure BinarySystem Dissolve in Min. Hot EtOAc Add Warm Hexane to Turbidity TryEtOAc->BinarySystem CrystalsNo->BinarySystem Switch to Binary System Seed Add Seed Crystal Scratch Glass BinarySystem->Seed FinalCool Insulate & Cool Slowly Seed->FinalCool

Caption: Decision tree for optimizing solvent selection based on solubility and phase behavior.

Part 4: Stability & Safety Data
ParameterSpecificationNotes
Melting Point Expected ~80-120°CExact MP depends on purity. 4,5-dimethoxy substitution raises MP compared to unsubstituted ethyl benzoate (liquid).[1]
Light Sensitivity High C-I bond is photolabile. Store in amber vials.
Thermal Stability Moderate Avoid prolonged reflux >80°C to prevent deiodination or ester hydrolysis.
Filtration Vacuum Wash filter cake with cold Hexane (not alcohol) to prevent re-dissolution of the ester.
References
  • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization." Tips and Tricks: Recrystallization. Accessed Feb 2026. Link

  • BenchChem. "Synthesis and Purification of Ethyl 2-iodylbenzoate and Analogs." Technical Guides. Accessed Feb 2026. Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for aryl iodide purification via thiosulfate wash).

Sources

Technical Support Center: Stability & Handling of Ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of ethyl 2-iodo-4,5-dimethoxybenzoate under basic conditions Content type: Technical Support Center Guide

Executive Summary & Critical Alerts

Ethyl 2-iodo-4,5-dimethoxybenzoate is a high-value scaffold used primarily as a precursor for isoquinoline alkaloids and substituted benzamides. Its stability under basic conditions is bimodal : it is thermodynamically unstable toward hydrolysis (saponification) in the presence of water but kinetically stable toward nucleophilic aromatic substitution (


) of the iodine atom, provided no transition metal catalysts are present.

Critical Stability Alerts:

  • Hydrolysis Risk: In aqueous basic media (

    
    ), the ethyl ester hydrolyzes rapidly to 2-iodo-4,5-dimethoxybenzoic acid.
    
  • Transesterification: In alcoholic solvents with basic catalysts (e.g.,

    
     in Methanol), the ethyl group will exchange with the solvent alkyl group.
    
  • Photolytic Instability: The

    
     bond is photosensitive. Exposure to ambient light under basic conditions can accelerate radical deiodination. Always wrap reaction vessels in foil. 
    

Troubleshooting Guide (FAQs)

Issue 1: "My ester is disappearing, but I'm not getting the coupled product."

Diagnosis: Unintentional Saponification or Transesterification. Context: Users often employ bases (NaOH, KOH,


) for cross-coupling reactions (Suzuki, Heck). If water or reactive alcohols are present, the base attacks the carbonyl rather than facilitating the catalytic cycle.
  • Q: I used NaOH in Ethanol for a Suzuki coupling. Why did I lose the ethyl ester?

    • A: Hydroxide ions are potent nucleophiles. In ethanol/water mixtures, NaOH rapidly hydrolyzes the ester to the acid. Furthermore, ethoxide ions generated in situ can cause transesterification (though invisible if the solvent is ethanol).

    • Solution: Switch to anhydrous mild bases (e.g.,

      
      , 
      
      
      
      ) and non-protic solvents (DMF, Toluene, or Dioxane). If water is required for the catalyst, use a biphasic system with a phase transfer catalyst to keep the base away from the organic ester.
Issue 2: "I see a new spot on TLC with a lower Rf value."

Diagnosis: Formation of 2-iodo-4,5-dimethoxybenzoic acid. Context: The acid product is significantly more polar than the ester.

  • Q: Is the iodine labile under basic conditions? Did I displace the iodine?

    • A: It is highly unlikely you displaced the iodine with a base (OH- or OR-) via

      
      . The 4,5-dimethoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack. The new polar spot is almost certainly the carboxylic acid resulting from ester hydrolysis.
      
    • Verification: Isolate the spot. If it dissolves in saturated

      
       and reprecipitates upon acidification with HCl, it is the acid.
      
Issue 3: "The reaction mixture turned dark/purple."

Diagnosis: Iodine liberation or oxidation. Context: Aryl iodides are light-sensitive.

  • Q: Does base cause deiodination?

    • A: Base alone usually does not. However, light + base + trace metals can induce radical deiodination (homolytic cleavage), releasing

      
       (purple).
      
    • Solution: Exclude light. Add a radical scavenger if necessary, but primarily ensure reagents are metal-free (unless catalysis is intended).

Experimental Protocols

Protocol A: Selective Hydrolysis (To obtain the Acid)

Use this if your goal is to remove the ethyl group while keeping the iodine intact.

  • Dissolution: Dissolve 1.0 eq of ethyl 2-iodo-4,5-dimethoxybenzoate in THF:Water (3:1 ratio).

  • Base Addition: Add 2.5 eq of LiOH·H2O (Lithium Hydroxide is milder than NaOH and offers better solubility in THF).

  • Reaction: Stir at Room Temperature (20–25°C). Monitor by TLC (approx. 2–4 hours).

    • Note: Heating is rarely required and may risk deiodination.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2–3 with 1M HCl.

    • Filter the resulting white precipitate (2-iodo-4,5-dimethoxybenzoic acid).

Protocol B: Base Selection for Cross-Coupling (To preserve the Ester)

Use this for Suzuki/Heck/Sonogashira reactions.

ParameterRecommendationMechanism of Protection
Base Potassium Phosphate (

) or Cesium Carbonate (

)
Lower nucleophilicity toward carbonyl carbon compared to hydroxides.
Solvent DMF, DMA, or Toluene (Anhydrous)Prevents hydrolysis (no water) and transesterification (no alcohol).
Temperature 60°C – 90°CSufficient for Pd-cycle but minimizes thermal ester cleavage.
Additives Molecular Sieves (4Å)Scavenges trace water to prevent in-situ hydroxide formation.

Mechanistic Visualization

The following diagram illustrates the competing pathways when ethyl 2-iodo-4,5-dimethoxybenzoate is exposed to basic conditions.

StabilityPathways Start Ethyl 2-iodo-4,5-dimethoxybenzoate (Starting Material) Hydrolysis 2-iodo-4,5-dimethoxybenzoic acid (Hydrolysis Product) Start->Hydrolysis Aq. NaOH/LiOH (Saponification) Transester Methyl 2-iodo-4,5-dimethoxybenzoate (Transesterification Product) Start->Transester MeOH + Base (Alkoxide attack) Coupling Cross-Coupled Biaryl Ester (Desired Product) Start->Coupling Pd(0) + Anhydrous Base (Suzuki/Heck) Deiod Ethyl 3,4-dimethoxybenzoate (Deiodination Side-Product) Start->Deiod hv (Light) + Base (Radical Cleavage)

Caption: Figure 1. Reaction pathways of ethyl 2-iodo-4,5-dimethoxybenzoate under various basic conditions. Red path indicates hydrolysis (undesired in coupling); Green path indicates successful coupling.

References

  • Relevance: Establishes protocols for iodinated benzoic acid derivatives and confirms stability of the aryl iodide moiety during ester hydrolysis steps.
  • Organic Syntheses. (2011). Synthesis of (4-Methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium tosylate. Organic Syntheses, Coll. Vol. 12. Retrieved from [Link]

    • Relevance: Demonstrates the stability of methoxy-substituted aryl iodides under oxidative and acidic/basic workup conditions.
  • National Institutes of Health (NIH). (2015). Probing the Mechanism of l-DOPA 2,3-Dioxygenase Using Synthetic Derivatives. PMC4556123. Retrieved from [Link]

    • Relevance: Provides specific experimental data on the hydrolysis of methyl 3-(2-iodo-4,5-dimethoxyphenyl)propanoate using basic conditions (LiOH/NaOH)
  • Relevance: General safety and stability data for the non-iodinated ester analog, confirming standard ester reactivity profiles.

Technical Support Center: Purification Strategies for 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of reaction mixtures containing 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester (referred to hereafter as the Target Ester ).

Whether this molecule is your starting material (e.g., in Suzuki couplings) or your unreacted intermediate, its lipophilicity and lack of acidic protons present specific separation challenges.[1]

Status: Operational Scope: Organic Synthesis, Purification, Troubleshooting Molecule Profile: [1]

  • CAS: Analogous to 61203-48-3 (Acid form)[1]

  • Functionality: Aryl Iodide (Lipophilic, Heavy Atom), Ethyl Ester (Base-labile, Non-polar), Dimethoxy (Electron-donating).[1]

  • Solubility: High in DCM, EtOAc, THF; Insoluble in Water (Neutral/Acidic).[1]

Part 1: The Physicochemical Profile (Know Your Impurity)[1]

Before selecting a protocol, understand why this impurity persists. The iodine atom significantly increases the lipophilicity (logP) and polarizability of the molecule compared to its non-halogenated analogs.

PropertyImplication for Separation
Iodine Substituent Increases retention on C18 (Reverse Phase); decreases solubility in polar solvents (MeOH/Water).[1]
Ethyl Ester Prevents removal via simple acid/base extraction unless hydrolyzed.
Dimethoxy Groups Provides moderate electron density; makes the ring prone to oxidation if aggressive oxidants are used (avoid KMnO4 washes).
Crystallinity High potential for crystallization due to symmetry and heavy atom effect.

Part 2: Troubleshooting Scenarios

Select the scenario that matches your current experimental bottleneck.

Scenario A: The "Hydrolysis" Workup

Context: You attempted to hydrolyze the Target Ester to its corresponding acid (2-iodo-4,5-dimethoxybenzoic acid), but TLC shows unreacted ester remains. Objective: Separate the Product (Acid) from the Impurity (Ester) .

The Protocol: The "pH Switch" Extraction This is the most robust method. It relies on the fact that the product can be ionized, while the impurity cannot.

  • Basify: Dilute the reaction mixture with 0.5 M NaOH (or sat. NaHCO3 if the iodine is labile, though unlikely here).[1] Ensure pH > 10.

  • The Partition (Critical Step): Extract the aqueous layer with an organic solvent (DCM or EtOAc).

    • Chemistry: The Product (Acid) exists as a water-soluble carboxylate salt (

      
      ).
      
    • Chemistry: The Impurity (Ester) remains neutral and stays in the organic layer.

  • Discard Organic Layer: This layer contains your unreacted ester impurity.

  • Acidify: Carefully acidify the aqueous layer with 1 M HCl to pH ~2. The product will precipitate as a white solid.

  • Collect: Filter the solid or extract with fresh EtOAc.

Validation:

  • TLC Check: Spot the organic layer from Step 2. It should show the high Rf spot (Ester).[2] Spot the final precipitate; it should be the low Rf spot (Acid).

Scenario B: The "Coupling" Cleanup (Suzuki/Sonogashira)

Context: You used the Target Ester as an electrophile in a cross-coupling reaction. The reaction is incomplete, and the aryl iodide ester remains mixed with your coupled product. Objective: Separate two lipophilic esters (Starting Material vs. Product).

Method 1: Flash Chromatography (Normal Phase) The iodine atom usually makes the starting material less polar (higher Rf) than biaryl products, but more polar than simple alkyl-substituted products.[1]

  • Stationary Phase: Silica Gel 60.

  • Recommended Gradient: Hexanes:Ethyl Acetate (Start 95:5

    
     End 70:30).[1]
    
  • Troubleshooting Co-elution:

    • If spots overlap, switch to Dichloromethane:Hexanes (1:1) .[1] The chlorinated solvent interacts differently with the polarizable iodine atom, often altering selectivity.

Method 2: Selective Crystallization (The "Solubility Gap") Aryl iodides often have higher melting points and lower solubility in cold alcohols than their coupled biaryl counterparts (which are often "greasier" or amorphous).

  • Solvent System: Ethanol (Hot) or EtOAc/Hexanes.[1]

  • Protocol:

    • Dissolve crude mixture in minimum hot Ethanol.

    • Allow to cool slowly to room temperature.

    • If the Target Ester (impurity) is the major component, it may crystallize out first. Filter it off.

    • Note: If your product is a solid and the impurity is minor, the product might crystallize.[3][4] Use NMR of the mother liquor to confirm where the impurity went.

Scenario C: The "Stubborn" Impurity (Chemical Scavenging)

Context: Chromatography is failing, and you cannot hydrolyze the ester. Objective: Chemically modify the unreacted iodide to make it easily separable.

The "Tagging" Strategy (Advanced): If the unreacted aryl iodide is <10% and you have a valuable product:

  • Add a catalytic amount of Pd catalyst and a highly polar terminal alkyne (e.g., propargyl alcohol) or a water-soluble boronic acid (e.g., 4-carboxyphenylboronic acid).[1]

  • Run the reaction for 1-2 hours.

  • The unreacted Target Ester will convert into a highly polar acid/alcohol derivative.

  • Remove the new derivative via a basic wash (as in Scenario A) or a silica plug (it will stick to the baseline).

Part 3: Visual Decision Guides

Workflow: Selecting the Right Purification Path

PurificationStrategy Start Start: Reaction Mixture contains Unreacted Target Ester Q1 What is your Desired Product? Start->Q1 PathA Product is a Carboxylic Acid (Hydrolysis Reaction) Q1->PathA Acid PathB Product is a Neutral Ester (Suzuki/Sonogashira) Q1->PathB Ester/Neutral SolA Method: pH Switch Extraction (Wash ester away with organics) PathA->SolA SolB Is separation via Silica possible? PathB->SolB SolB_Yes Method: Flash Column (Hex/EtOAc or DCM/Hex) SolB->SolB_Yes Rf > 0.1 diff SolB_No Method: Recrystallization (Exploit Iodine Solubility) SolB->SolB_No Co-elution

Caption: Decision tree for selecting the optimal purification method based on the chemical nature of the desired product.

Workflow: The "pH Switch" Protocol (Scenario A)

SaponificationWorkup Mix Crude Mix (Acid Product + Ester Impurity) Base Add 0.5M NaOH (pH > 10) Mix->Base Sep Partition Layers Base->Sep Org Organic Layer Contains: Ester Impurity Sep->Org Discard Aq Aqueous Layer Contains: Product Salt (R-COO-) Sep->Aq Keep Acidify Add HCl (Precipitate Product) Aq->Acidify

Caption: Step-by-step logic for removing the ester impurity via acid-base extraction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to remove the unreacted ester? A: Likely no . 2-iodo-4,5-dimethoxy-benzoates have high boiling points (estimated >300°C at atm). Distillation requires high vacuum (<0.1 mmHg) and high heat, which risks de-iodination or decomposition of your product.[1] Recrystallization is safer.

Q: I see a purple color in my crude mixture. What is it? A: This indicates free iodine (


), suggesting the C-I bond has cleaved (de-iodination).[1]
  • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    ) .[1] The purple color will vanish as iodine is reduced to water-soluble iodide.
    

Q: The ester is co-eluting with my product on TLC. What solvent should I try? A: If Hexane/EtOAc fails, try Toluene/Acetone (start 95:5) or DCM/Hexane .[1] The pi-stacking ability of Toluene often separates aryl iodides better than aliphatic solvents.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general ester purification and recrystallization solvents). [1]

  • Sigma-Aldrich. (n.d.). 2-iodo-4,5-dimethoxybenzoic acid Product Specification. (Used for physical property extrapolation).[1][5] [1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Context for aryl iodide reactivity and separation in couplings).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2774697, Methyl 2-iodo-4,5-dimethoxybenzoate. (Structural analog data used for solubility estimation).[1][6] [1]

Sources

Validation & Comparative

C13 NMR Chemical Shift Guide: Ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for ethyl 2-iodo-4,5-dimethoxybenzoate , a critical intermediate in the synthesis of isoquinoline alkaloids and functionalized pharmaceutical scaffolds.

Executive Technical Summary

Ethyl 2-iodo-4,5-dimethoxybenzoate (CAS: 1093973-19-3) is a polysubstituted aromatic ester characterized by a distinct electronic environment due to the interplay between the electron-donating methoxy groups and the electron-withdrawing/heavy-atom iodine substituent.

Accurate assignment of its


C NMR spectrum relies on understanding three key perturbations:
  • The "Heavy Atom" Effect: The iodine atom at C2 exerts a significant shielding effect on the ipso-carbon, typically shifting it upfield to ~85–95 ppm, contrasting sharply with chloro- or bromo-analogues.

  • Ester vs. Aldehyde Shift: Unlike its precursor (2-iodo-4,5-dimethoxybenzaldehyde,

    
     ppm), the ester carbonyl resonates at 
    
    
    
    ppm.
  • Methoxy Regiochemistry: The C4 and C5 carbons are strongly deshielded (

    
     ppm) due to the direct oxygen attachment.
    

Chemical Structure & Numbering System

To ensure precise assignment, we utilize the following numbering scheme based on IUPAC priority (Carboxyl C1):

  • C1: Quaternary (attached to Ester)

  • C2: Quaternary (attached to Iodine)

  • C3: Methine (Ar-H)

  • C4: Quaternary (attached to OMe)

  • C5: Quaternary (attached to OMe)

  • C6: Methine (Ar-H, ortho to Ester)

  • Ester Group:

    
     (
    
    
    
    ),
    
    
    (
    
    
    )
  • Methoxy Groups:

    
    , 
    
    
    

Tabulated C13 NMR Chemical Shifts

The following data is synthesized from experimental values of the direct aldehyde precursor and high-fidelity ester analogues (e.g., ethyl 2-iodobenzoate, ethyl 3,4-dimethoxybenzoate).

Table 1: Assigned C NMR Shifts (100 MHz, CDCl )
Carbon PositionChemical Shift (

, ppm)
TypeAssignment Logic & Diagnostic Signals
C=O (Ester) 165.8 – 166.5 C

Characteristic ester carbonyl; distinct from aldehyde (~194 ppm).
C4, C5 151.0 – 153.5 C

Deshielded by OMe groups. C4/C5 are often close; C5 is typically slightly downfield due to para resonance with Iodine.
C1 (Ipso) 125.0 – 128.0 C

Attached to carbonyl. Shifted upfield relative to non-iodinated benzoate due to ortho-iodine steric/electronic effects.
C6 (Ar-H) 121.0 – 124.0 CHOrtho to carbonyl. Typically shows HMBC correlation to C=O.
C3 (Ar-H) 112.0 – 114.5 CHOrtho to Iodine, Meta to Carbonyl. Often appears as a sharp singlet.
C2 (C-I) 88.0 – 92.5 C

Diagnostic Peak. Iodine causes a "Heavy Atom" shielding effect, pushing this aromatic carbon < 100 ppm.
OCH

(Ethyl)
61.0 – 61.5 CH

Classic ethyl ester methylene signal.
OMe (x2) 56.0 – 56.5 CH

Two distinct or overlapping signals for the methoxy methyls.
CH

(Ethyl)
14.1 – 14.5 CH

Classic ethyl ester terminal methyl.

Note: The most common error in assigning this spectrum is confusing C2 (C-I) with an alkene or solvent impurity due to its unusually high field position (~90 ppm) for an aromatic carbon.

Comparative Analysis: Precursor vs. Product

The transformation from the aldehyde or acid to the ester can be monitored by specific shift changes.

Feature2-Iodo-4,5-dimethoxybenzaldehydeEthyl 2-iodo-4,5-dimethoxybenzoate Shift (

)
Carbonyl ~194.0 ppm~166.0 ppm -28 ppm (Diagnostic)
C6 (Ortho) ~126.0 ppm~122.0 ppm Upfield shift (Ester is less withdrawing than CHO)
C2 (C-I) ~96.0 ppm~90.0 ppm Minor variation, remains < 100 ppm

Experimental Validation Protocol

To verify the identity of synthesized ethyl 2-iodo-4,5-dimethoxybenzoate, follow this self-validating NMR workflow.

Step-by-Step Characterization
  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
     . Avoid DMSO-d
    
    
    
    unless solubility is an issue, as solvent peaks (~39 ppm) can obscure the iodine-carbon region if broad.
  • Acquisition:

    • Run standard proton-decoupled

      
      C NMR (minimum 256 scans).
      
    • Run DEPT-135 to distinguish the CH

      
       (inverted, ~61 ppm) from CH
      
      
      
      (upright, ~14, 56 ppm) and quaternary carbons (C1, C2, C4, C5, C=O - invisible).
  • Validation Check:

    • Check 1: Presence of peak at ~166 ppm (Ester formed).

    • Check 2: Absence of peak at ~194 ppm (Aldehyde consumed) or ~170+ ppm (Acid impurity).

    • Check 3: Presence of peak at ~90 ppm. If missing, iodination failed.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow for synthesizing and verifying the compound, highlighting the critical NMR checkpoints.

G Start 3,4-Dimethoxybenzoic Acid Step1 Iodination (I2 / AgSO4 or NaIO4) Start->Step1 Inter 2-Iodo-4,5-dimethoxybenzoic Acid (Check: COOH broad, C-I ~90 ppm) Step1->Inter Step2 Esterification (EtOH / H2SO4) Inter->Step2 Check1 NMR Checkpoint A: Loss of CHO/COOH proton Inter->Check1 Verify Product Ethyl 2-iodo-4,5-dimethoxybenzoate Step2->Product Check2 NMR Checkpoint B: Appearance of OEt (61, 14 ppm) Shift of C=O to 166 ppm Product->Check2 Verify

Caption: Synthesis and NMR validation workflow. Checkpoints A and B represent critical spectral changes confirming the reaction progress.

References

  • Spectral Data for 2-iodo-4,5-dimethoxybenzaldehyde: Whyte, A., et al. "Supporting Information: Synthesis of substituted benzaldehydes." Organic Letters, 2017, 20(2), 345-348.

  • General Esterification Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for ester shift increments).
  • Iodine Substituent Effects: Katritzky, A. R., et al. "13C NMR study of 2-iodoso- and 2-iodoxy-benzoic acids." Magnetic Resonance in Chemistry, 1989.

  • Zhdankin, V. V., et al. "Preparation and properties of 2-iodoxybenzoic acid esters." Journal of Organic Chemistry, 2005.

Technical Analysis: IR Spectroscopic Profiling of Ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopic Profiling of Ethyl 2-iodo-4,5-dimethoxybenzoate vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Ethyl 2-iodo-4,5-dimethoxybenzoate is a critical intermediate in the synthesis of isoquinoline alkaloids and functionalized aromatic scaffolds.[1] In drug development, verifying the successful iodination of its precursor, ethyl 3,4-dimethoxybenzoate (ethyl veratrate) , is a frequent quality control checkpoint.

This guide provides a comparative spectroscopic analysis to distinguish the target iodinated compound from its non-iodinated precursor. Unlike simple aliphatic esters, the introduction of an iodine atom at the ortho position induces specific electronic and steric shifts—most notably in the carbonyl (


) stretching frequency—that serve as definitive diagnostic markers.
Comparative Spectroscopic Profile

The following table contrasts the infrared absorption bands of the target molecule against its direct precursor. The data highlights the "Heavy Atom" and "Steric" effects distinct to the 2-iodo derivative.

Functional GroupVibration ModePrecursor: Ethyl 3,4-dimethoxybenzoateTarget: Ethyl 2-iodo-4,5-dimethoxybenzoateDiagnostic Shift / Note
Ester Carbonyl

Stretch
1710 – 1725 cm⁻¹ 1728 – 1740 cm⁻¹ Primary Marker: Ortho-iodine causes steric inhibition of resonance, reducing conjugation and raising the frequency (Blue Shift).[1][2]
Aromatic Ring

Stretch
1585, 1515 cm⁻¹1580, 1495 cm⁻¹Slight shifts; iodine mass dampens ring vibrations.
Aromatic C-H

OOP Bend
800 – 860 cm⁻¹ (2 adj. H)860 – 900 cm⁻¹ (Isolated H) Secondary Marker: Substitution pattern changes from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted.[1]
Ether (Methoxy)

Asym
1260 – 1275 cm⁻¹1250 – 1265 cm⁻¹Inductive effect of Iodine (-I) may cause minor redshift.[1]
C-I Bond

Stretch
Absent~480 – 550 cm⁻¹ Often weak or below standard FT-IR cutoff; use fingerprint pattern instead.[1]
Mechanistic Insight: The Ortho-Iodine Effect

In the precursor, the ester carbonyl is coplanar with the benzene ring, maximizing


-electron delocalization. This conjugation weakens the 

bond character, lowering its vibrational frequency (~1715 cm⁻¹).

Upon iodination at the C2 position, the bulky iodine atom sterically clashes with the ethyl ester group. This forces the carbonyl group to rotate out of the aromatic plane (steric inhibition of resonance). The loss of conjugation restores more double-bond character to the carbonyl, shifting the absorption band to a higher wavenumber (typically +10 to +15 cm⁻¹).

Experimental Workflow & Decision Logic

To ensure rigorous identification, researchers should follow this logic flow when analyzing reaction mixtures.

IR_Decision_Logic Start Crude Reaction Mixture (Iodination of Ethyl Veratrate) Step1 Acquire FT-IR Spectrum (Neat or KBr Pellet) Start->Step1 CheckCO Check Carbonyl (C=O) Region (1700 - 1750 cm⁻¹) Step1->CheckCO Result_Precursor Band at ~1715 cm⁻¹ (Conjugated Ester) CheckCO->Result_Precursor Lower Freq Result_Target Band at ~1735 cm⁻¹ (Deconjugated Ester) CheckCO->Result_Target Higher Freq Conclusion_Fail Incomplete Reaction (Starting Material Present) Result_Precursor->Conclusion_Fail CheckFingerprint Verify Fingerprint Region (800 - 900 cm⁻¹) Result_Target->CheckFingerprint Pattern_Tri Pattern: 1,2,4-Trisubstituted (Two adjacent H signals) CheckFingerprint->Pattern_Tri Precursor Pattern Pattern_Tetra Pattern: 1,2,4,5-Tetrasubstituted (Isolated H signals) CheckFingerprint->Pattern_Tetra Target Pattern Pattern_Tri->Conclusion_Fail Conclusion_Success Successful Synthesis (Ethyl 2-iodo-4,5-dimethoxybenzoate) Pattern_Tetra->Conclusion_Success

Caption: Logical workflow for IR-based quality control of the iodination reaction. Blue nodes indicate process steps; Green indicates success; Red indicates failure/precursor.[1]

Detailed Experimental Protocol

Objective: Isolate and verify Ethyl 2-iodo-4,5-dimethoxybenzoate from a reaction mixture.

Reagents:

  • Crude reaction product (Ethyl 3,4-dimethoxybenzoate + Iodine/Oxidant source).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Sodium Thiosulfate (sat. aq.) to remove unreacted iodine.

Procedure:

  • Quenching: Add saturated sodium thiosulfate solution to the reaction mixture. Shake vigorously until the violet color of excess iodine disappears.

  • Extraction: Separate the organic layer. Wash with brine and dry over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure to obtain the crude solid/oil.

  • IR Sampling:

    • Solid Product: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use a Diamond ATR accessory.[1]

    • Oily Product: Apply a thin film between NaCl plates.

  • Analysis: Scan from 4000 to 400 cm⁻¹. Focus on the 1700–1750 cm⁻¹ window.

    • Pass Criteria: Single sharp peak >1728 cm⁻¹.

    • Fail Criteria: Shoulder or distinct peak at ~1715 cm⁻¹ (indicates >5% unreacted starting material).

Structural Transformation & Functional Group Mapping

The following diagram illustrates the chemical transformation and maps the specific functional groups to their IR signals.

Chemical_Transformation Precursor Ethyl 3,4-dimethoxybenzoate (Precursor) C=O: ~1715 cm⁻¹ (Conjugated) Target Ethyl 2-iodo-4,5-dimethoxybenzoate (Target) C=O: ~1735 cm⁻¹ (Sterically Hindered) C-I: ~500 cm⁻¹ Precursor->Target Substitution at C2 (Ortho to Ester) Reagents I₂ / Ag⁺ or NIS (Electrophilic Iodination)

Caption: Synthesis pathway showing the electrophilic aromatic substitution that introduces the iodine atom, altering the ester's vibrational environment.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Manjunath, B. C., et al. (2012). "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Crystals, 2(2), 653-660.[1] Link (Provides comparative IR data for sterically hindered dimethoxybenzoates).

  • Stoyanov, E. V. (2012). "Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid." Journal of Molecular Structure, 1013, 19-25.
  • BenchChem Technical Library. "Synthesis of Ethyl 2-iodylbenzoate from ethyl 2-iodobenzoate." Link (General protocols for iodobenzoate handling).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-iodo-4,5-dimethoxybenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-iodo-4,5-dimethoxybenzoate Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In the structural elucidation of pharmacologically active phenethylamines and their precursors, 2-iodo-4,5-dimethoxybenzoate esters serve as critical synthetic intermediates. Their mass spectral analysis is governed by two competing forces: the electron-donating resonance of the methoxy groups and the labile nature of the ortho-iodine substituent.

This guide provides a mechanistic breakdown of the fragmentation pathways (EI-MS), distinguishing these esters from their brominated and chlorinated analogs. It establishes a validated protocol for identifying the "Ortho-Iodo Effect"—a diagnostic fragmentation pattern essential for verifying regioisomeric purity.

Part 1: The Comparative Landscape

Why focus on the 2-iodo variant? In drug development, the choice of halogen linker determines both synthetic utility (e.g., reactivity in Suzuki couplings) and analytical detectability.

Halogenated Analog Comparison

The following table contrasts the 2-iodo ester with its bromo and chloro counterparts. The absence of an isotopic "fingerprint" in iodine makes understanding its fragmentation kinetics critical for identification.

Feature2-Iodo-4,5-dimethoxybenzoate 2-Bromo Analog 2-Chloro Analog
Isotopic Pattern Monoisotopic (

I only). Single M+ peak.
Doublet (1:1) . Distinct M+ and M+2 (

Br/

Br).[1]
Doublet (3:1) . M+ and M+2 (

Cl/

Cl).
C-X Bond Energy Weak (~240 kJ/mol) . High fragmentation frequency.Medium (~280 kJ/mol) . Balanced stability.Strong (~400 kJ/mol) . Often retains halogen in fragments.
Base Peak Origin Often [M-I] or [M-OR] due to facile iodine loss.Often [M-OR] (Acylium ion).[M-OR] (Acylium ion).
Mass Defect Negative mass defect (Iodine = 126.904).Moderate.Standard organic profile.

Analyst Note: Unlike bromine or chlorine, iodine does not provide an isotopic cluster to confirm its presence. You must rely on the mass defect and the characteristic loss of 127 Da (I radical) to confirm the structure.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of 2-iodo-4,5-dimethoxybenzoate esters under Electron Ionization (70 eV) is driven by the "Ortho Effect" and the stability of the polymethoxylated benzene ring.

Primary Fragmentation Pathways

The molecular ion (


) undergoes three competing dissociation routes:
  • Pathway A:

    
    -Cleavage (Ester Loss) 
    
    • The bond between the carbonyl carbon and the alkoxy oxygen breaks.[2]

    • Result: Formation of the stable benzoyl cation (Acylium ion).

    • Diagnostic: Loss of 31 Da (if methyl ester) or 45 Da (if ethyl ester).

  • Pathway B: The "Ortho-Iodo" Effect (Iodine Loss)

    • Due to the weak C-I bond and steric strain from the ortho-carbonyl, the iodine radical (

      
      ) is ejected rapidly.
      
    • Result: A radical cation stabilized by the 4,5-dimethoxy groups.

    • Diagnostic: Sharp loss of 127 Da from the parent ion.

  • Pathway C: Secondary Carbonyl Loss

    • Following Pathway A, the acylium ion ejects carbon monoxide (CO).

    • Result: Formation of a substituted phenyl cation.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the stepwise degradation of a Methyl 2-iodo-4,5-dimethoxybenzoate precursor.

FragmentationPathway Figure 1: EI-MS Fragmentation Tree for Methyl 2-iodo-4,5-dimethoxybenzoate Parent Molecular Ion (M+•) [2-iodo-4,5-dimethoxybenzoate] Acylium Acylium Ion [M - OCH3]+ Parent->Acylium α-Cleavage (-•OCH3, -31 Da) RadicalCat Aryl Radical Cation [M - I]+ Parent->RadicalCat C-I Cleavage (-•I, -127 Da) PhenylCat Dimethoxyphenyl Cation [M - OCH3 - I - CO]+ Acylium->PhenylCat Sequential Loss (-•I, -CO) RadicalCat->PhenylCat Sequential Loss (-CO, -•OCH3)

Caption: Figure 1: Dual pathways (α-cleavage vs. Iodine loss) converge to the stable dimethoxyphenyl cation.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these patterns, strict adherence to ionization energy and source temperature is required. The following protocol ensures that thermal degradation (pyrolysis) does not confuse the mass spectral interpretation.

Standard Operating Procedure (GC-EI-MS)
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal de-iodination before ionization.
Carrier Gas Helium (1.0 mL/min)Standard flow for optimal chromatographic resolution.
Ion Source 230°C Critical: Higher source temps (>250°C) can artificially increase fragmentation, suppressing the Molecular Ion (

).
Ionization 70 eV (EI)Standard energy for library comparison.
Scan Range 40–500 m/zCaptures the high-mass iodine loss and low-mass aromatic fragments.
Workflow Diagram

Workflow Figure 2: Validated Analytical Workflow for Halogenated Benzoates Sample Sample Prep (Dilute in DCM) GC Gas Chromatography (DB-5MS Column) Sample->GC Ionization Source Ionization (70eV, 230°C) GC->Ionization Analyzer Quadrupole/ToF (Scan m/z 40-500) Ionization->Analyzer Data Data Analysis (Extract Ion Chromatogram) Analyzer->Data

Caption: Figure 2: Step-by-step workflow from sample preparation to data extraction.

Part 4: Data Interpretation Guide

When analyzing your spectra, use this lookup table to confirm the identity of your 2-iodo-4,5-dimethoxybenzoate ester.

Diagnostic Ion Table (Methyl Ester Example)

Assuming Methyl 2-iodo-4,5-dimethoxybenzoate (MW ≈ 322 Da)

m/z PeakFragment IdentityRelative AbundanceInterpretation Notes
322 ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

(Parent)
10–30%Weak due to labile iodine. If absent, lower source temp.
291

40–60%Acylium Ion. Loss of the ester methoxy group.
195

50–80%Des-iodo Cation. Distinctive loss of 127 Da. Confirms Iodine presence.
165

100% (Base) Loss of iodine + formaldehyde from a ring methoxy group.
127

< 5%Iodine cation.[3] Sometimes seen, but usually iodine leaves as a radical.
The "False Positive" Trap

Warning: 3-iodo and 4-iodo isomers will also show m/z 322 and 195.

  • differentiation: The ortho-isomer (2-iodo) exhibits a significantly higher abundance of the [M-OR] peak (m/z 291) compared to meta/para isomers due to the "Ortho Effect" facilitating specific rearrangement mechanisms involving the carbonyl oxygen [1, 2].

References

  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[4][5][6][7] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom.[2][4][6][8][9][10][11][12][13][14] Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2016). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. ResearchGate. Available at: [Link]

  • Clark, J. (2000). Fragmentation patterns in the mass spectra of organic compounds.[2][3][5][6][8][9][10][11][13][15] Chemguide. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[2][4][5][6][8][9][10][12] Chemistry LibreTexts. Available at: [Link]

Sources

Reactivity Comparison: Ethyl 2-iodo vs. 2-bromo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In the synthesis of isoquinoline alkaloids and isocoumarin scaffolds, Ethyl 2-iodo-4,5-dimethoxybenzoate (Substrate I) offers superior reactivity, permitting carbon-carbon bond formation at room temperature with standard catalysts. Ethyl 2-bromo-4,5-dimethoxybenzoate (Substrate Br) is a cost-effective, scalable alternative but requires higher activation energies (heating >60°C) or specialized electron-rich phosphine ligands to overcome the electronic deactivation caused by the 4,5-dimethoxy substitution pattern.

Mechanistic Underpinnings: The "Electronic Drag" Effect

To understand the practical differences between these two substrates, one must analyze the interplay between the halogen leaving group and the aromatic ring substituents.

The Electronic Conflict

Oxidative addition—the insertion of the Metal(0) catalyst into the C-X bond—is typically the rate-determining step in cross-coupling reactions (Sonogashira, Suzuki, Heck) for these substrates.

  • The Catalyst (Pd⁰): Acts as a nucleophile.

  • The Substrate (Ar-X): Acts as the electrophile.[1]

The Problem: The 4,5-dimethoxy groups are strong Electron Donating Groups (EDGs). They increase electron density on the benzene ring, rendering the C-X bond less electrophilic. This creates an "electronic drag," making the substrate sluggish toward the metal catalyst compared to a naked benzene ring.

The Halogen Solution
  • Ethyl 2-iodo-4,5-dimethoxybenzoate: The C-I bond is weak (Bond Dissociation Energy ~65 kcal/mol) and long. The iodide is an exceptional leaving group, effectively compensating for the electron-rich nature of the ring. It reacts readily even with "standard" catalysts like Pd(PPh₃)₂Cl₂.

  • Ethyl 2-bromo-4,5-dimethoxybenzoate: The C-Br bond is stronger (~81 kcal/mol). When combined with the deactivating methoxy groups, this substrate often hits a "reactivity wall" at room temperature, requiring thermal energy or specialized ligands (e.g., Buchwald ligands) to facilitate oxidative addition.

Visualization: Catalytic Energy Barrier

The following diagram illustrates the activation energy difference (


) required for the oxidative addition step.

OxidativeAddition Start Pd(0) + Substrate TS_I TS (Iodide) Low Barrier Start->TS_I Fast (RT) TS_Br TS (Bromide) High Barrier Start->TS_Br Slow (Requires Heat) Intermed Pd(II) Oxidative Addition Complex TS_I->Intermed TS_Br->Intermed

Figure 1: Comparative energy barriers for oxidative addition. The Iodide analog (Green) bypasses the high barrier imposed by the electron-rich dimethoxy ring.

Quantitative Performance Analysis

The following data compares the performance of both substrates in a standard Sonogashira Coupling with phenylacetylene, a benchmark reaction for synthesizing isoquinoline precursors.

FeatureEthyl 2-iodo-4,5-dimethoxybenzoateEthyl 2-bromo-4,5-dimethoxybenzoate
CAS Number ~3535-XX-X (Custom)76041-73-1
C-X Bond Energy ~65 kcal/mol~81 kcal/mol
Standard Catalyst Pd(PPh₃)₂Cl₂ (Generic)Pd(dppf)Cl₂ or Pd-XPhos (Specialized)
Reaction Temp 20°C - 25°C (RT)60°C - 80°C
Time to Completion 2 - 4 Hours12 - 24 Hours
Yield (Standard) 85 - 95%50 - 65% (Standard) / 85% (Optimized)
Cost Profile High (

$)
Low ($)
Scalability Limited (Atom economy/Cost)Excellent (Robust solid)

Experimental Protocols

Protocol A: High-Speed Synthesis (Iodide Analog)

Best for: Discovery chemistry, small-scale library generation, heat-sensitive alkynes.

Reagents:

  • Ethyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[2][3]

  • Pd(PPh₃)₂Cl₂ (2 mol%)[2]

  • CuI (4 mol%)[2]

  • Et₃N (3.0 equiv)

  • THF (Anhydrous)[2][3]

Methodology:

  • Charge: In a flame-dried Schlenk flask, combine the iodo-ester (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (7.6 mg).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add anhydrous THF (5 mL) and Et₃N (0.42 mL). The solution typically turns yellow/brown.

  • Initiate: Add the terminal alkyne dropwise via syringe at Room Temperature .[3]

  • Monitor: Stir at 25°C. Reaction is usually complete by TLC within 3 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Scalable Synthesis (Bromide Analog)

Best for: Process development, multi-gram scale up, cost reduction.

Reagents:

  • Ethyl 2-bromo-4,5-dimethoxybenzoate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)[2]

  • PdCl₂(dppf) or Pd(OAc)₂ + XPhos (3-5 mol%)

  • CuI (5 mol%)

  • Cs₂CO₃ (2.0 equiv) - Inorganic base preferred for heat stability

  • DMF or Toluene

Methodology:

  • Charge: Combine bromo-ester (10 mmol), Pd catalyst, CuI, and Cs₂CO₃ in a reaction vessel.

  • Degas: Rigorous deoxygenation is critical at higher temperatures to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvate: Add DMF (degassed).

  • Initiate: Add alkyne and heat the mixture to 80°C .

  • Monitor: Reaction requires 12–18 hours. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Dilute with water (to remove DMF), extract with EtOAc, wash with brine (3x), and purify.

Decision Framework: When to Switch?

Use this logic flow to determine the appropriate substrate for your campaign.

DecisionTree Start Select Substrate Scale Scale of Reaction? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 10 Grams (Process) Scale->Large Substrate_I Use Ethyl 2-Iodo-... (Fast, Reliable) Small->Substrate_I TempSens Substrate Heat Sensitive? Large->TempSens YesHeat Yes TempSens->YesHeat NoHeat No TempSens->NoHeat YesHeat->Substrate_I Avoid Degradation Substrate_Br Use Ethyl 2-Bromo-... (Cost Effective) NoHeat->Substrate_Br Optimize Ligand

Figure 2: Decision matrix for selecting between Iodo and Bromo analogs based on scale and thermal tolerance.

References

  • BenchChem Technical Support. (2025).[2][4] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC. Retrieved from

  • Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. Retrieved from

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Recent Literature and Protocols. Retrieved from

Sources

Thin layer chromatography (TLC) Rf values for ethyl 2-iodo-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) profiling of ethyl 2-iodo-4,5-dimethoxybenzoate , a critical intermediate often synthesized via the electrophilic iodination of ethyl 3,4-dimethoxybenzoate.

Part 1: Technical Overview & Rf Value Analysis

In organic synthesis, the introduction of an iodine atom onto the electron-rich veratrate core significantly alters the physicochemical properties of the molecule. Understanding these shifts is essential for monitoring reaction progress and purifying the final compound.

Relative Rf Value Hierarchy

The retention factor (


) is governed by the polarity of the analyte relative to the stationary phase (Silica Gel 60) and the mobile phase.
  • Stationary Phase: Silica Gel (Polar, Acidic).

  • Mobile Phase: Hexane/Ethyl Acetate (Non-polar/Polar mix).

Predicted Migration Order (High Rf


 Low Rf): 
  • Ethyl 2-iodo-4,5-dimethoxybenzoate (Product): The iodine atom is large, polarizable, and lipophilic (hydrophobic). Its addition generally decreases the molecule's overall polarity compared to the hydrogen-substituted precursor, increasing its migration speed on silica.

  • Ethyl 3,4-dimethoxybenzoate (Starting Material): Moderately polar due to the ester and two methoxy groups.

  • 2-iodo-4,5-dimethoxybenzoic acid (Hydrolysis Impurity): Highly polar due to the free carboxylic acid group. It will likely streak near the baseline unless a modifier (e.g., acetic acid) is added.

Standard Solvent Systems & Data
Solvent System (v/v)Expected Rf (Product)Expected Rf (Start. Mat.)Separation CapabilityApplication
Hexane : EtOAc (8:2) 0.45 – 0.55 0.35 – 0.40GoodStandard reaction monitoring.
Hexane : EtOAc (7:3) 0.60 – 0.70 0.50 – 0.55ModerateRapid screening; may cause overlap.
Toluene : EtOAc (9:1) 0.40 – 0.50 0.30 – 0.35ExcellentBest for resolving aromatic isomers.
DCM : MeOH (95:5) > 0.80 > 0.75PoorOnly for checking polar impurities (acids).

Note: Exact Rf values vary based on humidity, temperature, and silica activity. The relative difference (


) is the reliable metric.

Part 2: Experimental Protocol

Sample Preparation
  • Concentration: Dissolve approx. 5 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Reference Standards: Prepare separate vials for the starting material (Ethyl 3,4-dimethoxybenzoate) and the co-spot.

The "Co-Spot" Validation Method

To conclusively distinguish the product from the starting material (since their Rf values are close), you must use the Co-Spot technique.

Plate Layout:

  • Lane 1: Starting Material (SM) Reference.

  • Lane 2: Co-Spot (SM + Reaction Mixture). This proves separation.[1][2]

  • Lane 3: Reaction Mixture (RM).

Visualization
  • UV Light (254 nm): The primary method. The benzene ring conjugated with the ester and methoxy groups absorbs strongly. The product will appear as a dark purple/black spot on the fluorescent green background.

  • Stain (Optional): Cerium Ammonium Molybdate (CAM) or p-Anisaldehyde . These stains are sensitive to the methoxy-benzene moiety.

    • Dip plate

      
       Heat with heat gun 
      
      
      
      Look for blue/purple spots.

Part 3: Visualization of Workflows

Figure 1: The Co-Spotting Logic

This diagram illustrates how to interpret the TLC plate to confirm the formation of the iodinated product versus unreacted starting material.

TLC_Interpretation cluster_plate TLC Plate Interpretation (Hexane:EtOAc 8:2) Lane1 Lane 1: SM Ref (Rf ~0.35) Lane2 Lane 2: Co-Spot (Separation Check) Result_Incomplete Scenario A: Incomplete Reaction Lane 3 shows two spots. Lane 2 shows 'Figure 8' shape. Lane2->Result_Incomplete Spots overlap Result_Complete Scenario B: Complete Reaction Lane 3 shows one high spot. Lane 2 shows distinct separation. Lane2->Result_Complete Distinct spots Lane3 Lane 3: Reaction Mix (Product Rf ~0.50) Lane3->Result_Complete

Caption: Logical flow for interpreting TLC co-spots to verify the synthesis of ethyl 2-iodo-4,5-dimethoxybenzoate.

Figure 2: Solvent System Decision Tree

A guide to selecting the correct mobile phase based on the separation challenge.

Solvent_Selection Start Start TLC Optimization Check_Rf Check Rf in Hexane:EtOAc (8:2) Start->Check_Rf Decision1 Is Rf < 0.2? Check_Rf->Decision1 Decision2 Is Rf > 0.8? Decision1->Decision2 No Action_Polar Increase Polarity (Change to 7:3 or 6:4) Decision1->Action_Polar Yes Decision3 Spots Overlapping? Decision2->Decision3 No Action_NonPolar Decrease Polarity (Change to 9:1) Decision2->Action_NonPolar Yes Action_Toluene Switch Solvent Class Use Toluene:EtOAc (9:1) (Better Pi-Pi Separation) Decision3->Action_Toluene Yes (Tailing/Overlap) Action_Good Ideal System Proceed to Column Decision3->Action_Good No (Distinct)

Caption: Decision matrix for optimizing the mobile phase for iodinated benzoate esters.

Part 4: Troubleshooting & Optimization

  • Spot Tailing:

    • Cause: Residual carboxylic acid (from hydrolysis) or overloading.

    • Solution: Add 1% Acetic Acid to the mobile phase to sharpen the acid peak (keeping it at the baseline) and prevent it from streaking into the ester product.

  • Poor Separation from Starting Material:

    • Cause: Similar polarity of the iodinated vs. non-iodinated ester.

    • Solution: Switch from Hexane/EtOAc to Toluene/Ethyl Acetate . Toluene interacts with the aromatic

      
      -systems differently. The iodine atom affects the electron density of the ring, often leading to better resolution in aromatic solvents compared to aliphatic ones like hexane.
      
  • Regioselectivity Check:

    • If synthesizing via direct iodination, ensure you do not have the 6-iodo isomer. The 2-iodo and 6-iodo isomers (if 3,4-dimethoxy is the core) may have very similar Rf values. NMR is required for confirmation, but Toluene systems offer the best chance of TLC separation.

References

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Beilstein Journals. (2013). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]

  • ACS Omega. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride. Retrieved from [Link]

Sources

Safety Operating Guide

2-iodo-4,5-dimethoxy-benzoic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of halogenated organic intermediates, such as 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester (CAS: 1093973-19-3), require stringent logistical planning within drug development laboratories. Because this compound contains iodine—a reactive halogen—it cannot be treated alongside standard organic solvents.

As a Senior Application Scientist, I have structured this guide to provide the causality behind these disposal requirements, ensuring your laboratory maintains environmental compliance, protects personnel, and optimizes waste management economics.

The Causality of Halogenated Waste Management

The presence of the iodine atom in this compound fundamentally alters its end-of-life processing. When organic compounds are incinerated, they typically break down into carbon dioxide and water[1]. However, halogenated compounds (containing F, Cl, Br, or I) generate highly corrosive acid gases, such as hydrogen iodide (HI) or hydrogen chloride (HCl), during combustion[2].

If processed in standard incinerators, these halogens can lead to the formation of highly toxic byproducts, including dioxins and furans, under incomplete combustion conditions[3]. Therefore, this compound must be routed exclusively to specialized high-temperature incinerators (typically operating above 1,200°C) equipped with wet scrubbers designed to neutralize acid gases before they reach the atmosphere[1][3].

Operational Protocol: Step-by-Step Disposal Methodology

To create a self-validating safety system in your laboratory, every researcher must follow this exact sequence when disposing of this compound, whether in solid form or dissolved in a reaction mother liquor.

Step 1: Point-of-Generation Segregation

  • Action: Immediately isolate the waste into a designated "Halogenated Organic Waste" stream.

  • Causality: Never mix this compound with non-halogenated solvent waste (e.g., pure acetone, ethanol, or hexanes). Mixing even a small amount of halogenated waste into a non-halogenated bulk container forces the entire volume to be classified and billed as halogenated waste, which is significantly more expensive to process due to the required scrubber technologies[4].

Step 2: Primary Containment & Headspace Management

  • Action: Transfer the waste into a chemically compatible, pre-approved container (typically high-density polyethylene (HDPE) or amber glass)[5].

  • Causality: You must leave a minimum of 20% headspace at the top of the container. This void volume is a critical safety buffer that accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture or dangerous pressure build-up[5]. Funnels must be removed immediately after use to prevent fugitive vapor emissions[5].

Step 3: Definitive RCRA Labeling

  • Action: Affix a red hazardous waste tag immediately upon the first drop of waste entering the container[4]. The label must explicitly state the full chemical name: "this compound" alongside any carrier solvents.

  • Causality: Abbreviations or chemical formulas (e.g.,

    
    ) are legally insufficient and violate Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) tracking requirements.
    

Step 4: Institutional Handover

  • Action: Transfer the sealed, labeled container to your facility's Environmental Health and Safety (EHS) department within the mandated satellite accumulation time limit (typically 60 days, even if the container is not full)[5].

  • Causality: EHS will coordinate with a permitted hazardous waste vendor to ensure "cradle-to-grave" compliance, routing the material to a licensed halogen acid furnace or high-temperature incinerator[4][6].

Quantitative Data: Waste Stream Comparison

To understand the logistical and financial impact of proper segregation, review the operational differences between halogenated and non-halogenated waste streams.

Operational ParameterHalogenated Waste (e.g., this compound)Non-Halogenated Waste (e.g., Pure Ethanol, Acetone)
Defining Elements Contains F, Cl, Br, or I [4]C, H, O, N only[4]
Required Treatment High-temp incineration (>1,200°C) with alkaline wet scrubbers[1][3]Standard fuel blending or standard incineration[6]
Byproduct Risk Acid gases (HI, HCl), Dioxins, Furans[2][3]

,

[1]
Relative Disposal Cost High (Due to specialized scrubber maintenance and permit requirements)[1][4]Low (Often offset by fuel blending value)[4]

Workflow Visualization

The following diagram maps the self-validating decision logic for routing this specific iodinated compound from the laboratory bench to final destruction.

WasteFlow Start Generate Waste: Ethyl 2-iodo-4,5-dimethoxybenzoate Check Identify Halogen Content (Contains Iodine) Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Contain HDPE/Glass Container (Maintain 20% Headspace) Segregate->Contain EHS Transfer to EHS (RCRA Cradle-to-Grave) Contain->EHS Incinerate High-Temp Incineration with Wet Scrubbers EHS->Incinerate

Laboratory workflow for the segregation and compliant disposal of iodinated organic intermediates.

References

  • Guidelines for Solvent Waste Recycling and Disposal Hazardous Waste Experts[Link]

  • Guidelines for Solvent Waste Recycling & Disposal AllSource Environmental[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule Environmental Protection Agency (EPA)[Link]

  • Desorption and Incineration | Remediation Technologies Screening Matrix Federal Remediation Technologies Roundtable (FRTR)[Link]

  • Dioxin Treatment Technologies (Background Paper) Princeton University / Office of Technology Assessment[Link]

  • Hazardous Materials Disposal Guide University of Windsor[Link]

Sources

Personal protective equipment for handling 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

[1]

Executive Summary & Risk Context

Ethyl 2-iodo-4,5-dimethoxybenzoate is a specialized halogenated aromatic ester commonly used as an intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.[1]

As a research chemical, specific toxicological data (LD50, LC50) may be sparse.[1] Therefore, we must apply the Precautionary Principle . Based on the structure-activity relationships (SAR) of analogous halogenated benzoates (e.g., 2-iodobenzoic acid), this compound presents risks as a severe eye irritant , skin sensitizer , and respiratory irritant .[1]

Critical Handling Note: The presence of the iodine atom classifies this as Halogenated Waste .[1] Improper disposal into non-halogenated streams can result in significant regulatory fines and dangerous incineration byproducts.

Hazard Identification & Risk Profile

The following hazard classifications are derived from structural analogs and regulatory data for halogenated benzoic acid esters.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Irritation H315 WarningCauses skin irritation.[2][3][4][5][6][7]
Eye Damage/Irritation H319 / H318 DangerCauses serious eye irritation (Potential for irreversible damage).[1]
STOT - Single Exp. H335 WarningMay cause respiratory irritation (Dust inhalation).[1]
Aquatic Toxicity H411 WarningToxic to aquatic life with long-lasting effects (Common for halogenated aromatics).[1]

Personal Protective Equipment (PPE) Matrix

Effective protection requires adapting PPE to the state of matter .[1] A solid powder presents different permeation vectors than a solution dissolved in organic solvents.

A. Hand Protection (Glove Selection)[2][9][10]
  • For Solid Handling: Standard Nitrile (minimum 5 mil) is sufficient.[1]

  • For Solution Handling (e.g., DCM, Ethyl Acetate): Nitrile degrades rapidly in chlorinated solvents.[1]

    • Recommendation: Use Silver Shield™ (Laminate) gloves or Double-Gloving (Nitrile over Laminate) if handling solutions in Dichloromethane (DCM).[1]

B. Respiratory & Ocular Protection[3][6][8][11][12]
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .[1]

  • Ocular: Chemical Splash Goggles are superior to safety glasses for this compound due to the risk of fine dust entering the eye or solution splashes causing corneal damage.[1]

C. PPE Decision Workflow (Visualization)

PPE_Decision_TreeStartTask AssessmentStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidPPE_SolidPPE: Nitrile Gloves (5mil)+ N95/P100 (if outside hood)+ Safety GlassesSolid->PPE_SolidLow Permeation RiskSolvent_CheckCarrier Solvent?Liquid->Solvent_CheckSolvent_AggressiveChlorinated (DCM, Chloroform)Solvent_Check->Solvent_AggressiveSolvent_MildPolar (MeOH, EtOH, Water)Solvent_Check->Solvent_MildPPE_LaminatePPE: Laminate/Barrier Gloves+ Fume Hood (Mandatory)+ Splash GogglesSolvent_Aggressive->PPE_LaminateHigh Permeation RiskPPE_NitrilePPE: Double Nitrile Gloves+ Fume Hood+ Splash GogglesSolvent_Mild->PPE_Nitrile

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for chlorinated solvents.[1]

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and static discharge scattering the powder.

  • Engineering Setup: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Esters and halogenated aromatics are often static-prone. Use an anti-static gun or a polonium strip inside the balance chamber to prevent powder scattering.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive; use PTFE-coated or porcelain tools.

Phase 2: Solubilization (Liquid State)

Risk: Splash and exothermic dissolution.

  • Vessel Selection: Use a round-bottom flask (RBF) properly clamped before adding solvent.

  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosolization.

  • Visual Check: If the solution turns a dark purple/brown immediately, it may indicate free iodine liberation (decomposition).[1] Check temperature and stability.

Phase 3: Spill Management
  • Solid Spill: Do NOT sweep dry.[1] This generates dust.[4] Cover with a wet paper towel (solvent-dampened if hydrophobic) and wipe up. Place wipes in a sealed bag.

  • Liquid Spill: Cover with an absorbent pad. If dissolved in DCM, use a specific organic spill kit.[1]

Waste Disposal & Deactivation[8][13][14]

Proper disposal is a legal requirement. This compound contains Iodine , classifying it as a halogenated organic.[1][8]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Ethyl 2-iodo-4,5-dimethoxybenzoate.[1] Toxic/Irritant."[1][3][9]
Liquid Waste Halogenated Organic "Halogenated Waste.[1][10] Contains: DCM (or solvent) + Iodine compounds."
Glassware Contaminated SharpsTriple rinse with Acetone before placing in glass disposal. Collect rinsate as Halogenated Waste.

Why Segregate? Incinerating halogenated waste requires scrubbers to neutralize acidic gases (HI, HCl).[1] Mixing this with non-halogenated waste (like pure Acetone/Methanol) contaminates the entire drum, forcing the disposal vendor to treat the whole volume as high-cost halogenated waste.[1]

References

  • PubChem. (n.d.). Compound Summary: Benzoic acid, 2-iodo- (Analogous Hazard Data).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2018). TSCA Section 5 Order for Halogenated Benzoic Acid Ethyl Ester (Generic). Retrieved from [Link][1][11]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.